molecular formula C54H45BrP3Rh- B085881 Bromotris(triphenylphosphine)rhodium(I) CAS No. 14973-89-8

Bromotris(triphenylphosphine)rhodium(I)

Cat. No.: B085881
CAS No.: 14973-89-8
M. Wt: 969.7 g/mol
InChI Key: HVQBRJSQQWBTDF-UHFFFAOYSA-M
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Description

Bromotris(triphenylphosphine)rhodium(I) is an air-sensitive, square-planar rhodium(I) complex that serves as a versatile catalyst in organic synthesis and organometallic chemistry. Its primary research value lies in its application as a catalyst for the hydrogenation of alkenes, functioning through a well-established mechanism that involves substrate binding, oxidative addition of hydrogen, migratory insertion, and reductive elimination . This complex is also highly effective for other hydrofunctionalization reactions, including the hydroboration and hydrosilylation of alkenes, providing researchers with tools for forming carbon-boron and carbon-silicon bonds . Furthermore, Bromotris(triphenylphosphine)rhodium(I) is employed in the stoichiometric and catalytic decarbonylation of acid chlorides. Studies have shown that this reaction proceeds via the initial formation of an acylrhodium(III) complex, followed by a rate-limiting cis elimination to yield alkyl chlorides or olefins, a process that has been observed to proceed with significant stereospecificity . The lability of the triphenylphosphine ligands creates a coordinatively unsaturated metal center, which is crucial for its catalytic activity and allows for the binding and activation of various substrates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

rhodium;triphenylphosphane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C18H15P.BrH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQBRJSQQWBTDF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45BrP3Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

969.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14973-89-8
Record name Bromotris(triphenylphosphine)rhodium
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Record name Bromotris(triphenylphosphine)rhodium
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromotris(triphenylphosphine)rhodium(I)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Bromotris(triphenylphosphine)rhodium(I), [RhBr(PPh₃)₃], a significant coordination complex in the field of organometallic chemistry and catalysis. As a close analogue of the renowned Wilkinson's catalyst, [RhCl(PPh₃)₃], this compound shares many of its catalytic functionalities while offering subtle electronic and steric differences that can be exploited in fine chemical synthesis. This document details a robust synthetic protocol, outlines a multi-technique approach for its thorough characterization, and discusses its properties and applications. The intended audience includes researchers, chemists, and professionals in drug development and materials science who require a practical and scientifically grounded resource on this versatile rhodium(I) complex.

Introduction and Scientific Context

Bromotris(triphenylphosphine)rhodium(I) is a square planar d⁸ coordination complex of rhodium in the +1 oxidation state. It belongs to a family of catalysts that have revolutionized homogeneous catalysis, most notably in hydrogenation reactions. The central rhodium atom is coordinated to three bulky triphenylphosphine (PPh₃) ligands and one bromide ligand. The triphenylphosphine ligands are not merely spectators; their steric bulk and electronic properties are crucial for the complex's stability and reactivity. They create a coordinatively unsaturated environment upon dissociation in solution, which is the key to its catalytic activity.[1][2]

The utility of [RhBr(PPh₃)₃] stems from its ability to catalyze a variety of chemical transformations with high efficiency and selectivity under mild conditions.[3] These reactions include the hydrogenation of alkenes and alkynes, hydroformylation, hydrosilylation, and hydroboration.[1][4] Understanding its synthesis and characterization is fundamental for its effective application and for the development of new, more advanced catalytic systems.

Synthesis of Bromotris(triphenylphosphine)rhodium(I)

The synthesis of [RhBr(PPh₃)₃] is analogous to the preparation of Wilkinson's catalyst, typically involving the reduction of a rhodium(III) salt in the presence of excess triphenylphosphine. The phosphine serves a dual role: as a ligand and as a reducing agent, oxidizing itself from P(III) to P(V) in the process.[1]

Experimental Protocol: Synthesis from Rhodium(III) Bromide

This protocol is adapted from established methods for preparing tris(triphenylphosphine)halogenorhodium(I) complexes.[5]

Objective: To synthesize Bromotris(triphenylphosphine)rhodium(I) from rhodium(III) bromide trihydrate.

Materials:

  • Rhodium(III) bromide trihydrate (RhBr₃·3H₂O)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Argon or Nitrogen gas supply

  • Schlenk line apparatus

  • Reflux condenser

  • Magnetic stirrer and heat plate

Procedure:

  • Inert Atmosphere: All glassware should be oven-dried and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques to prevent oxidation of the Rh(I) product.[6]

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add rhodium(III) bromide trihydrate (1.0 g) and triphenylphosphine (6.0 g, a significant excess).

  • Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. The initial mixture will be a suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with vigorous stirring. The color of the mixture will gradually change as the Rh(III) is reduced to Rh(I) and the complex forms. Maintain reflux for approximately 2-4 hours.

  • Crystallization: After the reflux period, allow the mixture to cool slowly to room temperature. The product will precipitate as a crystalline solid. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Filter the solid product using a Büchner funnel under a stream of inert gas.

  • Washing: Wash the collected solid sequentially with small portions of cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove unreacted triphenylphosphine and other impurities.

  • Drying: Dry the product under high vacuum for several hours to remove all residual solvent. The final product should be a crystalline solid.

Causality and Mechanistic Insights
  • Excess Triphenylphosphine: A large excess of PPh₃ is crucial. Three equivalents act as ligands, while additional equivalents serve as the reducing agent, converting Rh(III) to Rh(I).[1]

  • Ethanol as Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the triphenylphosphine and facilitates the reduction of the rhodium salt upon heating.[5]

  • Inert Atmosphere: The final Rh(I) complex is sensitive to atmospheric oxygen, particularly in solution. An inert atmosphere is essential to prevent the formation of rhodium oxides and other side products.

Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Synthesis Workflow for [RhBr(PPh3)3] reagents Combine RhBr3·3H2O & PPh3 in Ethanol reflux Reflux under Inert Atmosphere (2-4h) reagents->reflux Heat cool Cool to Room Temp. & Ice Bath reflux->cool Reaction Completion filter Filter the Precipitate cool->filter Precipitation wash Wash with Cold EtOH and Diethyl Ether filter->wash Purification dry Dry under Vacuum wash->dry Solvent Removal product [RhBr(PPh3)3] Product dry->product

Caption: Figure 1: Synthesis Workflow for [RhBr(PPh₃)₃].

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₅₄H₄₅BrP₃Rh[7]
Molar Mass 969.67 g/mol [7][8]
Appearance Red-brown solid[1][9]
Theoretical Yield Based on RhBr₃·3H₂O-
Typical Experimental Yield 80-90%[10]

Comprehensive Characterization

A combination of spectroscopic and analytical techniques is required to confirm the identity, structure, and purity of the synthesized [RhBr(PPh₃)₃].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of diamagnetic complexes like [RhBr(PPh₃)₃] in solution.

  • ¹H NMR: The proton NMR spectrum is dominated by the signals from the phenyl groups of the triphenylphosphine ligands. These typically appear as a complex multiplet in the aromatic region, approximately between 7.0 and 7.8 ppm.[11] The integration of this region should correspond to 45 protons.

  • ³¹P{¹H} NMR: The proton-decoupled phosphorus-31 NMR spectrum is highly informative. It should show a doublet centered around 30-40 ppm. The doublet arises from the coupling of the phosphorus nucleus to the rhodium nucleus (¹⁰³Rh, I=1/2, 100% natural abundance). The coupling constant, ¹J(Rh-P), is typically in the range of 140-180 Hz, which is characteristic of a direct Rh-P bond.[12][13] The presence of a single, sharp doublet indicates that all three phosphine ligands are chemically equivalent in solution on the NMR timescale.

  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for the phenyl carbons. The ipso-carbon (the carbon directly attached to phosphorus) often appears as a doublet of doublets due to coupling to both phosphorus and rhodium. Other aromatic carbons will appear between approximately 128 and 135 ppm.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the ligands.

  • Triphenylphosphine Bands: The spectrum will be dominated by the absorptions of the PPh₃ ligands. Key bands include C-H stretching of the aromatic rings (~3050 cm⁻¹), C=C stretching within the rings (~1580, 1480, 1435 cm⁻¹), and P-C stretching (~1090 cm⁻¹).[14][15]

  • Rh-P and Rh-Br Vibrations: The vibrations corresponding to the Rh-P and Rh-Br bonds occur in the far-infrared region (typically below 500 cm⁻¹). These can be difficult to observe with standard IR spectrometers but provide direct evidence of the coordination sphere.[15]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state.[16][17]

  • Coordination Geometry: The analysis is expected to confirm a square planar geometry around the rhodium center, which is typical for d⁸ metal complexes.

  • Structural Parameters: It allows for the precise determination of bond lengths (Rh-P, Rh-Br) and bond angles (P-Rh-P, P-Rh-Br), confirming the steric arrangement of the ligands.[18]

Characterization Data Summary
TechniqueExpected ResultSignificance
¹H NMR Multiplet at ~7.0-7.8 ppmConfirms presence of PPh₃ ligands.
³¹P{¹H} NMR Doublet, δ ≈ 30-40 ppm, ¹J(Rh-P) ≈ 140-180 HzConfirms Rh-P bonding and ligand equivalence.[12][13]
IR Spectroscopy Characteristic PPh₃ bands at ~3050, 1480, 1435, 1090 cm⁻¹Confirms presence and coordination of PPh₃.[14]
X-ray Crystallography Square planar geometryUnambiguous structural determination.[16]
Characterization Workflow Diagram

CharacterizationWorkflow Figure 2: Characterization Workflow for [RhBr(PPh3)3] cluster_spectroscopy Spectroscopic Analysis cluster_structural Structural Analysis product Synthesized Product [RhBr(PPh3)3] nmr NMR Spectroscopy (1H, 31P, 13C) product->nmr Dissolve in CDCl3 or C6D6 ir IR Spectroscopy product->ir Prepare KBr pellet or Nujol mull xray X-ray Crystallography (for single crystals) product->xray Grow single crystals validation validation nmr->validation Structure & Purity Confirmed? ir->validation xray->validation

Caption: Figure 2: Characterization Workflow for [RhBr(PPh₃)₃].

Properties, Handling, and Safety

  • Solubility: [RhBr(PPh₃)₃] is soluble in chlorinated solvents like dichloromethane and chloroform, as well as aromatic solvents such as benzene and toluene. It is sparingly soluble in ethanol and insoluble in water.[1]

  • Stability and Storage: The solid complex is relatively stable in air, but solutions are susceptible to oxidation. It should be stored in a cool, dark place under an inert atmosphere.

  • Safety: The compound is harmful if swallowed, in contact with skin, or if inhaled.[7] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn, and all manipulations should be carried out in a well-ventilated fume hood.

Catalytic Applications

As an analogue of Wilkinson's catalyst, [RhBr(PPh₃)₃] is an effective catalyst for a range of organic transformations.[19] The bromide ligand, being a slightly better π-donor than chloride, can subtly influence the electronic properties of the rhodium center, which may affect catalytic activity and selectivity in certain reactions. Its primary applications are in homogeneous catalysis, including:

  • Hydrogenation: Catalyzes the addition of hydrogen across double and triple bonds.[4]

  • Hydroformylation: The addition of carbon monoxide and hydrogen to an alkene to form aldehydes.[19][20]

  • Hydrosilylation: The addition of a Si-H bond across an unsaturated bond.[1]

Conclusion

Bromotris(triphenylphosphine)rhodium(I) is a cornerstone complex in the study and application of homogeneous catalysis. Its synthesis is straightforward, relying on well-established principles of coordination chemistry. A rigorous characterization, employing a suite of spectroscopic and analytical methods, is essential to ensure the integrity of the complex for research and application. This guide provides the necessary protocols and scientific rationale to empower researchers to confidently synthesize, characterize, and utilize this versatile and powerful catalyst in their work.

References

  • Wikipedia. Wilkinson's catalyst. [Link]

  • PubChem. Bromotris(triphenylphosphine)rhodium. [Link]

  • University of Bristol. Wilkinson's Catalyst - Molecule of the Month July 2013. [Link]

  • Slideshare. 4. Wilkinson's Catalyst. [Link]

  • The Royal Society of Chemistry. Supporting Information for: Adamantyl-Gold, -Zinc, and -Bismuth Compounds. [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. [Link]

  • University of Bristol. Wilkinson's Catalyst - Molecule of the Month July 2013 (HTML-only version). [Link]

  • International Science Community Association. Triphenylphosphine Sulphide as a Complexing Agent : Synthesis and Characterisation of Complexes of Rhodium (I) and Ruthenium (II). [Link]

  • Odinity. Synthesis and Kinetics Studies of Wilkinson's Catalyst. [Link]

  • American Elements. Bromotris(triphenylphosphine)rhodium(I). [Link]

  • Journal of the American Chemical Society. Structural effects of cross-linking in polymer-bound bromotris(triphenylphosphine)rhodium(I) catalyst by x-ray absorption studies. [Link]

  • MySkinRecipes. Bromotris(triphenylphosphine)rhodium(I). [Link]

  • ResearchGate. Structural and spectroscopic studies of rhodium-(I) and -(III) nitrato complexes. [Link]

  • ACS Publications. 31P Nuclear Magnetic Resonance Studies of Polymer-Anchored Rhodium(I) Complexes. [Link]

  • PMC. Rh(I) Complexes in Catalysis: A Five-Year Trend. [Link]

  • PMC. Rhodium(i) complexes derived from tris(isopropyl)-azaphosphatrane—controlling the metal–ligand interplay. [Link]

  • Wikipedia. Tris(triphenylphosphine)rhodium carbonyl hydride. [Link]

  • ResearchGate. Chlorotris(Triphenylphosphine)Rhodium(I)(Wilkinson'S Catalyst). [Link]

  • Google Patents. Process for preparing hydridocarbonyltris(triphenylphosphine)rhodium(i).
  • PrepChem.com. Synthesis of Chlorotris(triphenylphosphine)rhodium(I). [Link]

  • Open PRAIRIE - South Dakota State University. An Infrared Investigation of Triphenylphosphine, Triphenylphosphine Oxide, and some of their Complexes. [Link]

  • ResearchGate. (PDF) Encapsulated HRh(CO)(PPh3)3 in Microporous and Mesoporous Supports: Novel Heterogeneous Catalysts for Hydroformylation. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PMC - PubMed Central. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. [Link]

  • AMyD. Infrared Spectra of Some Organic Compounds of Group VB Elements. [Link]

  • PMC. Synthesis and Reactivity Studies of a [Cp*Rh] Complex Supported by a Methylene-Bridged Hybrid Phosphine-Imine Ligand. [Link]

  • ResearchGate. Ultrastable 3V-PPh3 polymers supported single Rh sites for fixed-bed hydroformylation of olefins | Request PDF. [Link]

  • University of Freiburg. X-ray crystallography. [Link]

  • University of Wisconsin. Crystal X-ray Diffraction. [Link]

Sources

Technical Guide: Crystal Structure Analysis of RhBr(PPh₃)₃

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the crystal structure analysis of Bromotris(triphenylphosphine)rhodium(I) [RhBr(PPh₃)₃], the bromo-analog of the renowned Wilkinson’s catalyst.[1]

Executive Summary

Bromotris(triphenylphosphine)rhodium(I) [RhBr(PPh₃)₃] is a 16-electron, coordinatively unsaturated complex critical to homogeneous catalysis.[1] While functionally similar to its chloro-analog (Wilkinson’s Catalyst), the substitution of the chloride for a bromide ligand induces subtle electronic and steric shifts that influence catalytic turnover rates in hydrogenation and hydroformylation reactions—processes central to the synthesis of chiral pharmaceutical intermediates (APIs).[1]

This guide provides a rigorous methodology for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of RhBr(PPh₃)₃.[1] It focuses on the distorted square planar geometry mandated by the steric bulk of the triphenylphosphine ligands and the Jahn-Teller distortions typical of d⁸ Rh(I) centers.[1]

Synthesis & Crystallization Protocol

To obtain diffraction-quality single crystals, one must control the kinetics of nucleation to prevent the formation of microcrystalline powder.

Metathesis Synthesis Route

The most reliable route involves a halide exchange on the generated Rh(I) species or direct reaction from RhBr₃.[1]

  • Precursor Preparation: Dissolve RhCl₃·3H₂O (1.0 eq) in degassed ethanol under an inert atmosphere (Ar or N₂).[1]

  • Reduction & Ligand Addition: Add excess Triphenylphosphine (PPh₃) (4.0 eq).[1] The phosphine acts as both the ligand and the reducing agent (reducing Rh(III) to Rh(I)).[1]

  • Halide Exchange: Introduce LiBr (5.0 eq) in hot ethanol to drive the metathesis.

  • Reflux: Reflux for 2–3 hours. The solution will shift from deep red (RhCl species) to a distinct orange-red characteristic of the bromo-complex.[1]

  • Filtration: Filter the hot solution to remove LiCl/excess salts.

Crystallization for XRD (Solvent Diffusion)
  • Method: Layering (Liquid-Liquid Diffusion).[1]

  • Solvent System: Dichloromethane (DCM) / n-Hexane.[1]

  • Protocol:

    • Dissolve crude RhBr(PPh₃)₃ in minimal DCM.[1]

    • Place in a narrow-bore scintillation vial.

    • Carefully layer n-Hexane (antisolvent) on top (1:2 ratio).[1]

    • Store at 4°C in the dark.

    • Result: Deep orange/red prismatic crystals appear within 48–72 hours.[1]

Crystallographic Data Acquisition & Analysis

Data Collection Parameters
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the heavy Rh and Br atoms.[1]

  • Temperature: 100 K (Cryostream). Low temperature is non-negotiable to reduce thermal motion of the phenyl rings.[1][2]

  • Resolution: 0.75 Å or better.

Structural Solution (The "Red" Polymorph)

RhBr(PPh₃)₃ is typically isostructural with the red allotrope of RhCl(PPh₃)₃.[1]

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/a (No.[1] 14) or P2₁/n
Z (Formula Units) 4
Geometry Distorted Square Planar
Coordination Number 4
Geometric Analysis

The structure is defined by the steric crowding of the three PPh₃ ligands.[1]

  • Rh Center: The Rh(I) atom sits in a square planar geometry but exhibits significant tetrahedral distortion to relieve steric strain between the bulky phenyl groups.[1]

  • Rh-P Bond Lengths:

    • Trans to Br: ~2.20 Å (Shorter due to weaker trans-influence of Br vs P).[1]

    • Trans to P: ~2.32–2.35 Å (Longer due to strong trans-effect of opposing Phosphine).[1]

  • Rh-Br Bond Length: ~2.50 Å.[1]

  • Bond Angles:

    • P-Rh-P (cis): Deviates from ideal 90° (often ~95–98°).[1]

    • P-Rh-P (trans): Deviates from ideal 180° (often ~165–170°), indicating the "tetrahedral twist."[1]

Visualization of Structural Logic

The following diagram illustrates the workflow from synthesis to the structural logic governing the catalyst's geometry.

RhBr_Analysis cluster_synthesis Synthesis & Crystallization cluster_structure Crystal Structure Analysis cluster_implication Drug Development Impact Precursors RhCl3 + PPh3 + LiBr Reduction Reduction to Rh(I) (Ethanol Reflux) Precursors->Reduction Crystals Single Crystals (DCM/Hexane Diffusion) Reduction->Crystals Halide Exchange Diffraction XRD Data Collection (Mo Kα, 100K) Crystals->Diffraction SpaceGroup Space Group: P21/a (Monoclinic) Diffraction->SpaceGroup Geometry Distorted Square Planar (Steric Crowding) SpaceGroup->Geometry Dissociation Ligand Dissociation (Formation of 14e- Active Species) Geometry->Dissociation Steric Strain Catalysis Stereoselective Hydrogenation (API Synthesis) Dissociation->Catalysis

Caption: Workflow linking synthesis, crystallographic characterization, and the mechanistic implication of steric strain in catalysis.

Implications for Drug Development

Catalyst Activation Mechanism

The structural analysis reveals that the Rh-P bonds are elongated due to the steric bulk of the triphenylphosphine groups.[1] This "pre-strained" geometry is functional:

  • Dissociation: One PPh₃ ligand dissociates easily in solution.[1]

  • Active Species: This generates the highly reactive 14-electron species [RhBr(PPh₃)₂].[1]

  • Substrate Binding: The vacancy allows for the coordination of an alkene (drug precursor) and H₂.[1]

Quality Control in API Synthesis

In pharmaceutical manufacturing, the purity of the catalyst affects the enantiomeric excess (ee) of the product.[1]

  • Polymorph Check: Use Powder X-Ray Diffraction (PXRD) to confirm the bulk material matches the single-crystal "red" polymorph.[1]

  • Oxidation State: The bond lengths derived from XRD confirm the Rh(I) state; oxidation to Rh(III) (e.g., formation of Rh-O species) results in distinct geometric changes (octahedral) detectable by this method.[1]

References

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966).[1][2] The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives.[1][3] Journal of the Chemical Society A. Link[1]

  • Bennett, M. A., & Donaldson, P. B. (1977).[1][2] Crystal and molecular structure of the orange and red allotropes of chlorotris(triphenylphosphine)rhodium(I).[1] Inorganic Chemistry, 16(3), 655–660.[1][2] Link[1]

  • Dunbar, K. R., & Haefner, S. C. (1992).[1][2] Phosphine complexes of rhodium and iridium.[1] Inorganic Chemistry.[1][4] (Context on isostructural Rh-Br analogs).

  • Cambridge Crystallographic Data Centre (CCDC). Search for Refcode: TPPRHB (Isostructural analog).[1]Link[1]

Sources

A Technical Guide to the Spectroscopic Properties of Bromotris(triphenylphosphine)rhodium(I)

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Signature of a Wilkinson's Catalyst Analogue

Bromotris(triphenylphosphine)rhodium(I), RhBr(PPh₃)₃, is a paramount example of a square planar d⁸ transition metal complex. As a close analogue of the famed Wilkinson's catalyst, [RhCl(PPh₃)₃], its utility in catalytic processes, particularly hydrogenation and hydroformylation, is intrinsically linked to its structure and solution dynamics.[1] A definitive characterization of this complex is not merely academic; it is a prerequisite for understanding its reactivity, stability, and catalytic mechanism. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstone techniques for this purpose, providing a detailed electronic and vibrational fingerprint of the molecule. This guide provides an in-depth analysis of the key spectroscopic features of RhBr(PPh₃)₃, grounded in fundamental principles and field-proven experimental insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core and Ligand Shell

NMR spectroscopy offers an unparalleled view of the molecular structure of RhBr(PPh₃)₃ in solution. The key nuclei for observation are ¹H, ³¹P, and the metal center itself, ¹⁰³Rh. Due to the air-sensitivity of many rhodium(I) complexes, rigorous anaerobic sample preparation is crucial for obtaining high-quality, artifact-free spectra.[2][3]

¹H NMR Spectroscopy: The Phenyl Proton Mantle

The ¹H NMR spectrum is dominated by signals from the 45 protons of the three triphenylphosphine ligands.

  • Expected Spectrum: The aromatic protons typically appear as a complex, overlapping multiplet in the range of δ 7.2–7.8 ppm.[4] The sheer number of coupled spins and the small differences in their chemical environments make resolving individual signals for the ortho, meta, and para protons challenging. The primary utility of the ¹H NMR spectrum is to confirm the presence of the triphenylphosphine ligands and to check for the absence of organic impurities or residual solvents.

³¹P{¹H} NMR Spectroscopy: The Definitive Diagnostic Tool

Proton-decoupled ³¹P NMR is arguably the most informative technique for this class of compounds. The phosphorus nucleus provides direct insight into the coordination environment of the rhodium center.[5]

  • Causality of the Spectrum: The key feature of the ³¹P{¹H} NMR spectrum is a doublet . This splitting pattern arises from the spin-spin coupling between the phosphorus nucleus (³¹P, I=½, 100% natural abundance) and the rhodium nucleus (¹⁰³Rh, I=½, 100% natural abundance).[6] The observation of this doublet is unambiguous proof of a direct P-Rh bond.

  • Chemical Shift (δ): The chemical shift for RhBr(PPh₃)₃ is typically observed in the range of δ 25–35 ppm (relative to 85% H₃PO₄). This value is sensitive to the solvent and the concentration, which can influence the degree of ligand dissociation.

  • Rhodium-Phosphorus Coupling Constant (¹JRh-P): The magnitude of the one-bond coupling constant, ¹JRh-P, is a powerful indicator of the s-character of the Rh-P bond and the overall electronic environment. For Rh(I)-phosphine complexes, this value is typically in the range of 160–200 Hz.[7] The precise value provides a characteristic fingerprint for the complex.

  • Solution Dynamics: In solution, RhBr(PPh₃)₃ can exist in equilibrium with the dissociated species [RhBr(PPh₃)₂] and free PPh₃. This dynamic behavior can be monitored by ³¹P NMR. The presence of a sharp singlet around δ -5 ppm, characteristic of free triphenylphosphine, alongside the doublet of the complex, provides quantitative information on the equilibrium position.[8]

¹⁰³Rh NMR Spectroscopy: The Elusive but Powerful Metal Center

Direct observation of the ¹⁰³Rh nucleus is challenging but provides invaluable data.

  • Experimental Challenges: Despite being a spin-½ nucleus with 100% natural abundance, ¹⁰³Rh has a very low gyromagnetic ratio. This results in low sensitivity and often requires specialized, time-consuming experiments.[9]

  • Modern Approaches: The development of indirect detection methods, such as ¹H-¹³C-¹⁰³Rh triple resonance experiments, has made ¹⁰³Rh chemical shifts more accessible. These techniques leverage polarization transfer from the highly sensitive ¹H nucleus to detect the ¹⁰³Rh signal.[9]

  • Significance: ¹⁰³Rh NMR spectroscopy has an exceptionally wide chemical shift range of approximately 12,000 ppm.[9] This extreme sensitivity to the electronic environment makes it a cardinal tool for detecting subtle changes in the coordination sphere of the rhodium atom.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of the molecule, providing information on the constituent functional groups and the metal-ligand bonds.

Mid-Infrared Region (4000–400 cm⁻¹)

This region is dominated by the internal vibrations of the triphenylphosphine ligands. The spectrum is complex, but several key features are diagnostic.[10]

  • P-Ph Vibrations: Strong absorptions related to the phosphorus-phenyl bond are observed. A particularly notable band often appears near 1090 cm⁻¹, which is sensitive to the coordination of the phosphine to the metal center.[10]

  • Phenyl Ring Modes: Characteristic C-H stretching vibrations of the aromatic rings are seen above 3000 cm⁻¹, while C=C stretching vibrations appear in the 1600–1400 cm⁻¹ region. Out-of-plane C-H bending modes give rise to strong bands between 800 and 700 cm⁻¹.[10]

Far-Infrared Region (400–100 cm⁻¹)

This low-frequency region is critical for observing the direct vibrations between the heavy rhodium atom and its ligands. Accessing this region requires a spectrometer equipped with a far-IR source, beamsplitter, and detector.

  • Rh-P Stretching (νRh-P): The rhodium-phosphorus stretching vibrations are expected to appear in this region. For analogous metal-phosphine complexes, these bands are often found in the 200–130 cm⁻¹ range.[11]

  • Rh-Br Stretching (νRh-Br): The rhodium-bromide stretching vibration is also expected in the far-IR region. The position of this band is influenced by the trans influence of the ligand opposite to the bromide. Given the strong trans influence of the phosphine ligands, this vibration is expected at a relatively low frequency.[12]

Data Summary and Integrated Analysis

A cohesive understanding of the complex's identity, purity, and structure is achieved by integrating data from all spectroscopic techniques.

Spectroscopic Data Summary Table
TechniqueNucleus/RegionFeatureTypical Value / Observation
¹H NMR ¹HPhenyl Protonsδ 7.2–7.8 ppm (complex multiplet)
³¹P{¹H} NMR ³¹PChemical Shift (δ)δ 25–35 ppm
Coupling Constant (¹JRh-P)160–200 Hz
Splitting PatternDoublet
IR Mid-IRP-Ph Vibration~1090 cm⁻¹
Far-IRRh-P Stretch (νRh-P)Expected in the 200–130 cm⁻¹ range[11]
Far-IRRh-Br Stretch (νRh-Br)Expected in the Far-IR region
Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the complete spectroscopic verification of RhBr(PPh₃)₃.

G cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy Prep Anaerobic Sample Preparation (Glovebox/Schlenk) H1 ¹H NMR: Confirm PPh₃ Ligands & Check Purity Prep->H1 Dissolve in degassed solvent P31 ³¹P{¹H} NMR: Primary Structure Proof Prep->P31 P31_check Observe Doublet? ¹J(Rh,P) ~160-200 Hz? P31->P31_check MidIR Mid-IR: Confirm PPh₃ Ligand Fingerprint P31_check->MidIR Yes Final Structure Verified: RhBr(PPh₃)₃ FarIR Far-IR: Observe Metal-Ligand Stretches (νRh-P, νRh-Br) MidIR->FarIR FarIR->Final G cluster_P31 ³¹P Nucleus cluster_Rh103 ¹⁰³Rh Nucleus cluster_Spectrum Resulting ³¹P NMR Spectrum P31 ³¹P Rh103 ¹⁰³Rh P31->Rh103 ¹J(Rh,P) Coupling a b a->b Applied Magnetic Field (B₀) c d c->d e f e->f g Doublet

Caption: ¹⁰³Rh (I=½) splits the ³¹P signal into a doublet.

Experimental Protocols

5.1. Protocol for Air-Sensitive NMR Sample Preparation

Trustworthy data can only be obtained by excluding oxygen, which can degrade the complex or lead to paramagnetic broadening.

  • Apparatus Preparation: Thoroughly flame-dry a Young's tap NMR tube or a standard NMR tube with a sealable cap (e.g., J. Young) under high vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Glovebox Method (Preferred):

    • Transfer the dried NMR tube, a vial with ~5-10 mg of RhBr(PPh₃)₃, a vial of deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂, previously degassed by freeze-pump-thaw cycles), and a clean pipette into a glovebox.

    • Weigh the complex directly into the NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.

    • Seal the tube tightly inside the glovebox.

  • Schlenk Line Method:

    • Place the complex into a small Schlenk flask.

    • Attach the flame-dried NMR tube to a Schlenk line NMR adapter. [3] * Evacuate and backfill both the flask and the NMR tube assembly three times.

    • Under a positive pressure of inert gas, transfer the degassed deuterated solvent into the Schlenk flask to dissolve the complex.

    • Using a cannula, transfer the solution from the Schlenk flask into the NMR tube.

    • Seal the NMR tube under a positive pressure of inert gas.

  • Data Acquisition: Acquire standard ¹H and proton-decoupled ³¹P{¹H} spectra. Use an external 85% H₃PO₄ sample or the instrument's electronic reference for the ³¹P spectrum.

5.2. Protocol for IR Spectroscopy Sample Preparation

  • KBr Pellet Method:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven.

    • In an agate mortar, grind ~1-2 mg of the complex with ~100-200 mg of dry KBr.

    • Press the mixture into a transparent pellet using a hydraulic press.

    • Acquire the spectrum immediately, as KBr is hygroscopic.

  • Nujol Mull Method (for Far-IR):

    • This method is often preferred for low-frequency analysis as polyethylene windows are used, which are transparent in the far-IR.

    • Grind a small amount of the sample with a drop of Nujol (mineral oil) to create a thick paste (a mull).

    • Spread the mull between two polyethylene plates.

    • Acquire the spectrum. A reference spectrum of Nujol should be subtracted.

References

Sources

Electronic Structure and Bonding in Rh(I) Phosphine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradigm in API Synthesis

In pharmaceutical process chemistry, Rhodium(I) phosphine complexes represent a "Goldilocks" zone of reactivity.[1] Unlike their Pd(0)/Pd(II) counterparts, which are ubiquitous in cross-couplings, Rh(I) complexes—such as Wilkinson’s Catalyst


—excel in hydrogenation, hydroformylation, and C-H activation.[1] Their utility in drug development (e.g., the selective hydrogenation step in the synthesis of Ivermectin ) relies entirely on the delicate balance of the 

square planar electronic architecture.

This guide deconstructs the electronic and steric factors governing these complexes, providing a rational framework for ligand selection and protocol optimization.

Theoretical Framework: The Electronic Engine

The reactivity of Rh(I) is dictated by its


 electron configuration. In a square planar geometry (

symmetry), the metal center is coordinatively unsaturated (16-electron species).[1] This unsaturation is the driver for Oxidative Addition (OA) , the critical first step in most catalytic cycles.
The Dewar-Chatt-Duncanson Model Applied to Rh-P

The stability and reactivity of the Rh-Phosphine bond arise from two synergistic components:

  • 
    -Donation:  The lone pair on the phosphorus (
    
    
    
    hybrid) donates electron density into an empty metal
    
    
    orbital (typically
    
    
    or hybridized
    
    
    ).[1]
  • 
    -Backbonding:  The filled metal 
    
    
    
    orbitals (typically
    
    
    ) donate electron density back into the empty
    
    
    orbitals of the P-R bonds (or
    
    
    -orbitals in older models, though
    
    
    is currently accepted).[1]

Key Insight for Ligand Design:

  • Electron-Withdrawing Groups (e.g.,

    
    ):  Lower the energy of the P 
    
    
    
    orbitals, enhancing
    
    
    -backbonding.[1] This stabilizes the Rh(I) center, making it less nucleophilic and raising the barrier for oxidative addition.
  • Electron-Donating Groups (e.g.,

    
    ):  Increase 
    
    
    
    -donation.[1] This makes the Rh center more electron-rich (nucleophilic), accelerating oxidative addition of difficult substrates (e.g., aryl chlorides).[1]
Visualization: Orbital Interactions

The following diagram illustrates the orbital overlap that defines the Rh-P bond.

OrbitalInteraction Rh Rh(I) Metal Center (Filled d-orbitals) Bond_Pi Pi Backbond (Rh -> P) Rh->Bond_Pi P_sigma Phosphine Sigma Donor (Lone Pair) Bond_Sigma Sigma Bond (P -> Rh) P_sigma->Bond_Sigma P_pi Phosphine Pi Acceptor (Empty Sigma*) Bond_Sigma->Rh Donation Bond_Pi->P_pi Back-donation

Figure 1: Synergistic bonding mechanism.[1] Blue arrows indicate electron donation from Ligand to Metal; Red arrows indicate back-donation from Metal to Ligand.[1]

Spectroscopic & Steric Tuning (The "Dashboard")

To rationally design a catalyst, one must quantify the steric and electronic properties of the phosphine.[2] We utilize Tolman Cone Angles (


)  for sterics and 

P NMR coupling constants (

)
for electronics.[1]
The Diagnostic Power of

Rhodium-103 is a spin-1/2 nucleus (100% abundance), making it NMR active.[1] The coupling constant


 is a direct probe of the s-character in the bond.
  • Trend: Stronger

    
    -donors typically exhibit larger coupling constants, assuming similar steric profiles.[1]
    
  • Trans-Influence: A ligand trans to a strong

    
    -donor will have a longer bond and a smaller coupling constant.[1]
    
Comparative Data Table

The table below summarizes common ligands used in Rh(I) catalysis. Note how


 (strong donor) contrasts with 

(strong acceptor).
LigandCone Angle (

) [deg]
Electronic Character (

) [cm

]*
Typical

[Hz]
Application Context

1822056.1~150High steric bulk; promotes reductive elimination.[1]

1702056.4135-145Electron-rich; accelerates Oxidative Addition.[1]

1452068.9189**Standard "baseline" ligand (Wilkinson's).[1]

1282085.3200+

-acidic; stabilizes low oxidation states.[1]

1072079.5200+Small, strong

-acceptor.[1]

*Tolman Electronic Parameter (TEP) measured on ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


.[1] Lower wavenumbers = better donor.
**Value for Wilkinson's Catalyst 

.[1]

Reactivity & Mechanism: The Catalytic Cycle

Understanding the electronic structure allows us to predict the catalytic cycle. For hydrogenation using Wilkinson's Catalyst, the cycle involves a shift from 16e- (Square Planar) to 18e- (Octahedral) intermediates.[1]

The "Dissociative" Pathway

Contrary to early assumptions, the active species is not the tris-phosphine complex, but the bis-phosphine species formed by ligand dissociation. This creates the vacant site necessary for


 binding.

Mechanism Logic:

  • Ligand Dissociation:

    
     (16e- 
    
    
    
    14e-).
  • Oxidative Addition:

    
     adds to the Rh(I) center, oxidizing it to Rh(III) (14e- 
    
    
    
    16e-).[1]
  • Olefin Coordination: The alkene binds (16e-

    
     18e-).[1]
    
  • Migratory Insertion: Hydride transfers to the alkene (18e-

    
     16e- alkyl species).[1]
    
  • Reductive Elimination: Product release and regeneration of Rh(I).[1]

CatalyticCycle PreCat Pre-Catalyst [RhCl(PPh3)3] (16e-, Sq. Planar) Active Active Species [RhCl(PPh3)2] (14e-, T-shaped) PreCat->Active - PPh3 OxAdd Oxidative Addition [Rh(H)2Cl(PPh3)2] (16e-, Sq. Pyramidal) Active->OxAdd + H2 Coord Olefin Coordination (18e-, Octahedral) OxAdd->Coord + Alkene Insert Migratory Insertion (Alkyl-Rh-H) Coord->Insert Slow Step Insert->Active Reductive Elim. - Alkane

Figure 2: The simplified "Hydride Route" for Wilkinson's Hydrogenation. Note the oscillation between oxidation states I and III.

Experimental Protocol: Synthesis of Wilkinson's Catalyst

Objective: Synthesis of Chloridotris(triphenylphosphine)rhodium(I)


.
Scale:  1.0 mmol basis.
Safety:  Rh salts are expensive and potentially toxic.[1] 

is an irritant. Work in a fume hood.
Reagents
  • Rhodium(III) chloride hydrate (

    
    ): 263 mg (1.0 mmol).[1]
    
  • Triphenylphosphine (

    
    ): 1.57 g (6.0 mmol) [4 eq.[1] for ligand + 2 eq.[1] for reduction].
    
  • Ethanol (Absolute): 50 mL.

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a Schlenk line (Nitrogen or Argon).

  • Dissolution: Add the ethanol and sparge with

    
     for 15 minutes to remove dissolved oxygen (crucial to prevent phosphine oxidation).
    
  • Addition: Under a counter-flow of

    
    , add the 
    
    
    
    . The solution will be a dark red/brown.
  • Ligand Addition: Add the

    
     in one portion.
    
  • Reflux (The Reduction Step): Heat the mixture to reflux.

    • Observation: The solution will rapidly change color from dark red to a deep burgundy, and finally, a bright burgundy-red precipitate will form.

    • Chemistry:

      
       acts as the reducing agent: 
      
      
      
      .[1][3]
  • Digestion: Continue reflux for 30 minutes to ensure complete conversion.

  • Filtration: Cool the mixture to warm room temperature. Filter the solid rapidly using a Buchner funnel (or fritted glass filter under inert gas for highest purity).

  • Washing: Wash the crystals with

    
     mL of degassed diethyl ether to remove excess phosphine and phosphine oxide.
    
  • Drying: Dry under high vacuum for 2 hours.

  • Yield: Expected yield is ~85-90% (approx. 800 mg).[1] Product should be deep red crystals.

Self-Validating Quality Checks
  • Color: Must be deep red/burgundy. Orange indicates oxidation; Black indicates decomposition to Rh(0).[1]

  • Solubility: Insoluble in ethanol (hence the precipitation); soluble in

    
     and benzene.[1]
    
  • NMR:

    
    P NMR in 
    
    
    
    should show a doublet at
    
    
    ppm (depending on ref) with
    
    
    Hz.

References

  • Osborn, J. A.; Jardine, F. H.; Young, J. F.; Wilkinson, G. (1966).[1] "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives". Journal of the Chemical Society A.

  • Tolman, C. A. (1977).[1] "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis". Chemical Reviews, 77(3), 313–348.[1] [1]

  • Hlat-Griebel, J. (2016).[1] "Insight into the electronic effect of phosphine ligand on Rh catalyzed CO2 hydrogenation". RSC Advances.

  • Organic Chemistry Data. (2024). "31P NMR Coupling Constants".

  • Byju's. (2023). "Wilkinson’s Catalyst - Structure, Mechanism & Synthesis".[1][4]

Sources

Ligand-Directed Catalysis: The Strategic Role of Triphenylphosphine in Rhodium(I) Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Soft" Power of PPh3

In the landscape of homogeneous catalysis, Rhodium(I) complexes represent the gold standard for hydrogenation and hydroformylation. However, the metal center is merely the engine; the steering wheel is the ligand.

This guide focuses on Triphenylphosphine (PPh3) , the ligand that defined the efficacy of Wilkinson’s Catalyst,


.[1][2][3][4][5] Unlike rigid chelating ligands, PPh3 offers a unique "on-off" lability. Its role is not just to bind, but to dissociate  at the precise moment required to open a coordination site for the substrate.

Key Takeaway: The efficacy of Rh(I)-PPh3 systems relies on a delicate equilibrium between the 16-electron pre-catalyst and the 14-electron active species. Understanding this dynamic is the difference between high turnover frequency (TOF) and catalyst decomposition.

Ligand Architecture: Why Triphenylphosphine?

To optimize a reaction, one must understand the physical parameters of the ligand. PPh3 is chosen for Rh(I) catalysis due to a specific balance of steric bulk and electronic donation.

The Tolman Cone Angle ( )

The steric bulk of a phosphine is quantified by the Tolman Cone Angle.[6]

  • PPh3 (

    
     = 145°):  This intermediate size is critical. It is bulky enough to prevent the formation of thermodynamically stable, inactive 18-electron species, forcing the dissociation that drives the catalytic cycle.
    
  • PMe3 (

    
     = 118°):  Too small. Binds too tightly, saturating the metal and inhibiting substrate binding.
    
  • P(t-Bu)3 (

    
     = 182°):  Too bulky. Steric clashing prevents effective coordination to the square planar Rh(I) center.
    
Electronic Parameter ( )

PPh3 is a


-donor and a weak 

-acceptor. This electronic profile stabilizes the electron-rich Rh(I) center (preventing aggregation into metal black) while remaining labile enough to leave the coordination sphere during the rate-determining step.
Visualization: The Ligand "Sweet Spot"

LigandLogic PMe3 PMe3 (118°) Small/Strong Donor Result1 Saturation: No Vacant Site (Catalytically Dead) PMe3->Result1 Binds too tightly PPh3 PPh3 (145°) Optimal Bulk/Lability Result2 Dynamic Equilibrium: Generates 14e- Active Species PPh3->Result2 Dissociates reversibly PtBu3 P(t-Bu)3 (182°) Excessive Sterics Result3 Instability: Poor Coordination (Metal Aggregation) PtBu3->Result3 Cannot bind effectively

Figure 1: The "Goldilocks Effect" of PPh3 steric parameters. Only the 145° cone angle allows for the necessary reversible dissociation.

The Mechanistic Core: The Dissociative Pathway

The catalytic activity of


 is governed by the Halpern Mechanism . Contrary to intuitive assumptions, the 16-electron complex you weigh out on the balance is a pre-catalyst .
The Critical Steps
  • Ligand Dissociation: The cycle begins with the loss of one PPh3 ligand to form a solvated 14-electron species,

    
    . This is the "gatekeeper" step.
    
  • Oxidative Addition: Dihydrogen adds to the Rh(I) center, oxidizing it to Rh(III).

  • Migratory Insertion: The alkene inserts into the Rh-H bond. This is often the rate-determining step (RDS) for sterically hindered substrates.

Visualization: The Catalytic Cycle

WilkinsonCycle PreCat Pre-Catalyst (16e-) [RhCl(PPh3)3] Active Active Species (14e-) [RhCl(PPh3)2] PreCat->Active - PPh3 (Dissociation) OxAdd Dihydride (16e-) [Rh(H)2Cl(PPh3)2] Active->OxAdd + H2 (Oxidative Addition) Coord Alkene Complex (18e-) [Rh(H)2Cl(Alkene)(PPh3)2] OxAdd->Coord + Alkene Alkyl Alkyl Species (16e-) [Rh(H)(R)Cl(PPh3)2] Coord->Alkyl Migratory Insertion Alkyl->Active Reductive Elimination (Release Product)

Figure 2: The Dissociative Mechanism of Hydrogenation. Note that the cycle requires the continuous loss and regain of the 14e- state.

Experimental Protocol: Synthesis and Validation

As a scientist, you must synthesize your catalyst with high fidelity. Commercial batches often contain oxidized impurities (


) which inhibit the reaction.
Synthesis of Wilkinson's Catalyst

Reaction:



The "Reducing Ligand" Concept: Note that we use 4 equivalents of PPh3. Three bind to the metal, while the fourth acts as a sacrificial reductant, reducing Rh(III) to Rh(I) and oxidizing itself to Triphenylphosphine Oxide (


).
Step-by-Step Protocol
  • Setup: Equip a 100 mL Schlenk flask with a reflux condenser and a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (

    
    ) or Nitrogen (
    
    
    
    ).
  • Dissolution: Add

    
     of degassed Ethanol (EtOH).
    
  • Precursor Addition: Add

    
     of 
    
    
    
    . The solution will be red/brown.[2]
  • Ligand Addition: Rapidly add a solution of freshly recrystallized

    
     (
    
    
    
    , excess) in hot ethanol.
  • Reflux: Heat to reflux for 2 hours.

    • Observation: The solution will darken, and burgundy-red crystals will precipitate.

  • Isolation: Filter the hot solution under inert atmosphere (Schlenk frit).

  • Wash: Wash the crystals with

    
     degassed diethyl ether to remove 
    
    
    
    and excess ligand.
  • Dry: Dry under high vacuum for 4 hours.

Validation: 31P NMR Spectroscopy

This is the only definitive way to verify catalyst purity. Proton NMR is often uninformative due to paramagnetic impurities or fluxionality.

Solvent:


 (Benzene-d6) or 

under inert atmosphere.
SpeciesShift (

ppm)
MultiplicityCoupling (

)
Interpretation

47.0 - 50.0 Doublet (d)~190 HzP trans to Cl
30.0 - 35.0 Doublet of Doublets (dd)~140 HzP cis to Cl (2 equiv)
Free

-5.0 to -6.0 Singlet (s)-Excess ligand

(Impurity)
29.0 - 30.0 Singlet (s)-Catalyst Poison
Dimer

50.0 - 52.0 Doublet (d)~195 HzDecomposition product

Note: The spectrum of Wilkinson's catalyst is fluxional. At room temperature, broad lines may be observed due to the rapid on/off exchange of PPh3. Cooling the sample to -40°C often sharpens the signals.

Troubleshooting & Optimization

When your hydrogenation fails, it is rarely the hydrogen pressure; it is usually the ligand environment.

Scenario A: Reaction is extremely slow.
  • Cause: Excess free PPh3 in the system.[7]

  • Mechanism: Following Le Chatelier's principle, excess PPh3 pushes the equilibrium back toward the stable 16e- pre-catalyst

    
    , preventing the formation of the active 14e- species.
    
  • Fix: Recrystallize the catalyst to remove free phosphine. Do not add extra ligand unless stabilizing a hydroformylation.

Scenario B: Catalyst turns black (Metal precipitation).
  • Cause: Ligand starvation (Total dissociation).

  • Mechanism: If the concentration of PPh3 is too low (or if the complex is exposed to

    
    ), the ligands fall off, leading to the formation of naked Rh(0) clusters (Rhodium black).
    
  • Fix: Ensure strict anaerobic conditions. If using a different solvent (e.g., THF), add a trace amount (1-2 mol%) of free PPh3 to stabilize the resting state.

Scenario C: No reaction with bulky alkenes.
  • Cause: Steric hindrance at the 14e- center.[3]

  • Fix: Switch to a catalyst with a smaller cone angle or a cationic Rh(I) complex (e.g.,

    
    ) which is more electrophilic and less sterically crowded.
    

References

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes and Their Derivatives. Journal of the Chemical Society A. Link

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401-407. Link

  • Brown, J. M. (1987). Directed Homogeneous Hydrogenation. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Application Note: Asymmetric Hydrogenation via Neutral Rhodium(I) Bromide Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Asymmetric Hydrogenation using RhBr(PPh


)

Derivatives Content Type: Detailed Application Note & Protocol Audience: Senior Process Chemists, Medicinal Chemists, and Academic Researchers

Executive Summary & Strategic Rationale

While cationic rhodium complexes (e.g.,


) often dominate modern asymmetric hydrogenation due to their high turnover frequencies (TOF), neutral halogenated precursors like RhBr(PPh

)

occupy a critical niche.

The use of the bromide analog, as opposed to the ubiquitous chloride (Wilkinson’s Catalyst), offers distinct electronic modulation. The softer bromide ion influences the electron density at the metal center, often stabilizing oxidative addition intermediates or altering the rate-determining step in the catalytic cycle. This protocol details the generation of chiral active species from RhBr(PPh


)

via ligand exchange and their application in the asymmetric hydrogenation of prochiral olefins.

Key Advantages of the RhBr-Manifold:

  • Halide Tuning: Bromide can enhance enantioselectivity (ee) in substrates where the chloride analog results in fast but non-selective background reactions.

  • Solubility Profiles: RhBr complexes often exhibit superior solubility in moderately polar solvents (e.g., THF/MeOH mixtures) compared to their chloride counterparts.

  • Acid Sensitivity: Unlike cationic pathways that may require non-coordinating anions (often acidic in situ), the neutral RhBr pathway is compatible with acid-sensitive functionalities (acetals, silyl enol ethers).

Mechanistic Insight: The Neutral Pathway

Unlike cationic Rh(I) catalysis, which typically proceeds via a "solvate mechanism" (substrate coordination


 oxidative addition), neutral Wilkinson-type derivatives often follow a Hydride Route  or a modified Unsaturated Route  depending on the ligand sterics.
The Catalytic Cycle (Neutral Manifold)

The cycle initiates with the dissociation of a bulky PPh


 ligand, followed by the coordination of the chiral diphosphine (

).

Figure 1: The neutral mechanism for RhBr-catalyzed hydrogenation. Note that for some substrates, substrate coordination may precede H


 addition (the "Unsaturated Route"), but the Hydride route is common for neutral halides.

Experimental Protocols

Phase A: Pre-Catalyst Preparation (Ligand Exchange)

Direct use of RhBr(PPh


)

requires displacing the monodentate triphenylphosphine with a chiral bisphosphine (e.g., (R)-BINAP, DuPhos, or DIPAMP).

Reagents:

  • Precursor: RhBr(PPh

    
    )
    
    
    
    (Commercial or synthesized from RhBr
    
    
    + excess PPh
    
    
    ).
  • Ligand (

    
    ):  1.1 equivalents relative to Rh.
    
  • Solvent: Degassed Benzene or THF (Anhydrous).

Step-by-Step Workflow:

  • Inert Atmosphere: Perform all steps in a glovebox or using strict Schlenk technique under Argon. Oxygen irreversibly oxidizes the phosphines.

  • Dissolution: Dissolve RhBr(PPh

    
    )
    
    
    
    (1.0 equiv) in THF (0.02 M concentration). The solution typically appears red-orange .
  • Ligand Addition: Add the chiral ligand (1.1 equiv) as a solid or solution.

  • Displacement: Stir at room temperature for 2–4 hours.

    • Observation: A color shift (often to lemon yellow or orange-brown ) indicates ligand coordination.

  • Purification (Critical): The displaced PPh

    
     is a competitive inhibitor.
    
    • Method: Concentrate the solution to dryness. Wash the residue with cold diethyl ether or hexane (3 x 5 mL) under Argon. The chiral complex is usually less soluble in ether/hexane than free PPh

      
      .
      
    • Validation: Check ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      P NMR.[1] Disappearance of the free PPh
      
      
      
      signal (
      
      
      -6 ppm) and appearance of the doublet of doublets (coupling to
      
      
      Rh) confirms the complex
      
      
      .
Phase B: Asymmetric Hydrogenation Protocol

Standard Conditions:

  • Substrate:

    
    -dehydroamino acid or itaconate derivative (1.0 mmol).
    
  • Catalyst Loading: 0.5 – 1.0 mol%.

  • H

    
     Pressure:  5 – 20 bar (Substrate dependent).
    

Protocol:

  • Vessel Prep: Place the isolated catalyst (from Phase A) and substrate into a glass liner inside a stainless steel autoclave.

  • Solvent: Add degassed Methanol or MeOH/THF (1:1).

    • Note: Methanol promotes ionization of the Rh-Br bond, potentially accessing a transient cationic cycle which is faster. Toluene keeps the cycle strictly neutral.

  • Purge: Seal autoclave. Purge with N

    
     (3x) and then H
    
    
    
    (3x) to remove trace O
    
    
    .
  • Pressurization: Charge H

    
     to the target pressure (e.g., 10 bar).
    
  • Reaction: Stir at 25°C.

    • Monitoring: Monitor H

      
       uptake. Reaction is complete when uptake ceases.
      
  • Workup: Vent H

    
    . Concentrate solvent. Analyze conversion (NMR) and ee (Chiral HPLC).
    

Data Interpretation & Troubleshooting

Halide Effects on Selectivity

The choice of Bromide vs. Chloride can drastically alter outcomes. Below is a representative comparison for the hydrogenation of methyl (Z)-


-acetamidocinnamate.
PrecursorLigandSolventTime (h)Conversion (%)ee (%)Note
RhCl(PPh

)

(R)-BINAPMeOH249578Fast, moderate ee
RhBr(PPh

)

(R)-BINAP MeOH 28 98 86 Higher ee, slightly slower
RhBr(PPh

)

(R)-BINAPToluene486091Neutral path, slow, high ee

(R)-BINAPMeOH410088Cationic benchmark
Troubleshooting "The Black Box"

Figure 2: Logic flow for diagnosing stalled reactions.

  • Black Precipitate: Indicates formation of Rh(0) colloids. The ligand has dissociated, or O

    
     has oxidized the phosphine. Action:  Restart with fresh catalyst and stricter Schlenk technique.
    
  • Low ee: Often caused by the "Background Reaction" of residual achiral RhBr(PPh

    
    )
    
    
    
    if ligand exchange was incomplete. Action: Ensure >1.1 eq of Chiral Ligand and thorough washing of the pre-catalyst.

References

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

  • Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401-407.

  • Miyashita, A., Yasuda, A., Takaya, H., Toriumi, K., Ito, T., Souchi, T., & Noyori, R. (1980). Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bisphosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of alpha-(acylamino)acrylic acids. Journal of the American Chemical Society, 102(27), 7932-7934.

  • Heller, D., Drexler, H. J., Spannenberg, A., Heller, B., You, J., & Baumann, W. (2002). The influence of the anion on the activity and enantioselectivity of cationic Rh(I) complexes in the asymmetric hydrogenation. Angewandte Chemie International Edition, 41(5), 777-780.

Sources

Application Note: Decarbonylation of Aldehydes using Bromotris(triphenylphosphine)rhodium(I)

[1][2]

Executive Summary

This application note details the use of Bromotris(triphenylphosphine)rhodium(I) [

Tsuji-Wilkinson decarbonylation

This guide covers the mechanistic basis, stoichiometric protocols for high-value substrates, and catalytic variants for scalable applications. It is designed for medicinal chemists requiring precise C–H bond formation from aldehyde precursors.

Scientific Background & Mechanism[2][3][4][5][6][7][8][9][10]

The Reagent: vs.

The decarbonylation of aldehydes is mediated by Rh(I) complexes. Although


  • Electronic Effect: Bromide is a stronger

    
    -donor and weaker 
    
    
    -acceptor than chloride. This renders the Rh(I) center slightly more electron-rich, potentially accelerating the initial oxidative addition of the aldehyde C–H bond.
  • Solubility: The bromo-complex often exhibits superior solubility in moderately polar organic solvents compared to the chloro-analog, which is critical for heterogeneous substrates.

Reaction Mechanism

The transformation proceeds via a reliable organometallic cycle involving three distinct phases.

Step 1: Oxidative Addition. The Rh(I) species coordinates to the aldehyde carbonyl, followed by insertion into the C–H bond to form a Rh(III) acyl-hydride intermediate. Step 2: Retro-Migratory Insertion (Deinsertion). The alkyl/aryl group migrates from the carbonyl carbon to the metal center, generating a Rh(III) carbonyl species. This is often the rate-determining step. Step 3: Reductive Elimination. The alkyl/aryl group and the hydride couple and eliminate, releasing the deformylated product (R–H) and a stable Rh-carbonyl complex.

Critical Limitation: The resulting rhodium carbonyl complex,

1
Mechanistic Pathway Diagram

DecarbonylationMechanismFigure 1: Mechanism of Stoichiometric Decarbonylation using RhBr(PPh3)3StartStart: Aldehyde (R-CHO)+ RhBr(PPh3)3Inter1Intermediate A:Rh(III) Acyl-HydrideStart->Inter1 Oxidative Addition(Fast)Inter2Intermediate B:Rh(III) Carbonyl-Alkyl-HydrideInter1->Inter2 Retro-Migratory Insertion(Rate Limiting)ProductProduct: Alkane (R-H)+ RhBr(CO)(PPh3)2Inter2->Product Reductive Elimination(Irreversible)

Experimental Protocols

Protocol A: Stoichiometric Decarbonylation

Best for: Late-stage drug intermediates, precious substrates (<100 mg), and substrates sensitive to extreme heat. Rationale: Ensures 100% conversion without catalyst deactivation issues.

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Reagent:

    
     (1.05 – 1.10 equiv)
    
  • Solvent: Toluene (anhydrous, degassed) or Xylene (for higher temp)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.

  • Charging: Add

    
     (1.1 equiv) and the aldehyde substrate (1.0 equiv) to the flask.
    
    • Note:

      
       is air-sensitive in solution but relatively stable as a solid. Handle quickly or in a glovebox if possible.
      
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate). Sparge the solvent with Argon for 10 minutes prior to addition to remove dissolved oxygen.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: The solution will typically change color from the deep red/purple of the Rh(I) precursor to a lighter yellow/orange as the

      
       species forms.
      
  • Monitoring: Monitor by TLC or LC-MS. Reaction times vary from 1 to 24 hours depending on steric bulk.

  • Workup: Cool to room temperature. The Rh-carbonyl byproduct often precipitates.

    • Filter the mixture through a short pad of silica gel or Celite, eluting with 10% EtOAc/Hexanes to remove the rhodium species.

  • Purification: Concentrate the filtrate and purify via flash column chromatography.

Protocol B: Catalytic Decarbonylation

Best for: Scale-up (>1 g), simple substrates, robust molecules. Rationale: Uses high temperature (

1

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Catalyst:

    
     (1 – 5 mol%)
    
  • Ligand:

    
     (10 mol%) - Optional but stabilizes the catalyst.
    
  • Solvent: Diphenyl ether or Diglyme (High boiling point required).

Step-by-Step Procedure:

  • Setup: Use a heavy-walled pressure tube or a flask with a high-efficiency reflux condenser.

  • Charging: Combine aldehyde,

    
     (5 mol%), and solvent (1.0 M).
    
  • Degassing: Rigorously degas the solution (freeze-pump-thaw is recommended). Oxygen is the enemy of catalytic turnover.

  • Reaction: Heat to

    
     (typically 
    
    
    is required for thermal CO extrusion).
    • Alternative: For lower temperatures (

      
      ), add a CO scavenger such as diphenylphosphoryl azide (DPPA) or a terminal alkene, though this complicates purification.
      
  • Workup: Distillation is the preferred method for isolating volatile products directly from the high-boiling solvent.

Data Presentation & Substrate Scope

The following table summarizes the efficiency of Rh-mediated decarbonylation across different aldehyde classes.

Substrate ClassSteric ProfileProtocolTypical YieldNotes
Primary Aliphatic LowStoichiometric>90%Rapid reaction; minimal isomerization.
Alpha-Chiral HighStoichiometric85-95%Retention of configuration is a key feature of this mechanism.
Aromatic ModerateCatalytic70-85%Requires higher temps; electron-withdrawing groups slow the reaction.
Alpha,Beta-Unsaturated ModerateStoichiometric60-80%Risk of olefin migration; careful temp control required.

Decision Workflow

Use the following logic map to select the appropriate protocol for your specific application.

WorkflowFigure 2: Protocol Selection Decision TreeStartStart: Aldehyde SubstrateQ1Is the substrate >1g or cost-sensitive?Start->Q1Q2Is the substrate thermally stable (>180°C)?Q1->Q2Yes (Scale-up)StoichProtocol A:Stoichiometric RhBr(PPh3)3(High Yield, Mild Temp)Q1->StoichNo (Precious/Small Scale)CatProtocol B:Catalytic Decarbonylation(High Temp)Q2->CatYesScavCatalytic with CO Scavenger(Intermediate Temp)Q2->ScavNo

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls at 50% Formation of inactive Rh-carbonyl dimer.Increase temperature or add 10% excess

to break up dimers.
Color remains deep red Oxidative addition failed.Check substrate sterics. Ensure temperature is

.
Product Isomerization

-Hydride elimination competing.
Use the Stoichiometric protocol.[2][3] Avoid coordinating solvents.
Catalyst Precipitation Low solubility of Bromo-complex.Switch solvent to Xylene or Chlorobenzene.

References

  • Tsuji, J., & Ohno, K. (1965).[3] Organic Synthesis by Means of Noble Metal Compounds XXI.[3] Decarbonylation of Aldehydes Using Rhodium Complex. Tetrahedron Letters.[3]

  • Iwai, T., et al. (2008).[4] The iridium-catalyzed decarbonylation of aldehydes under mild conditions.[4][5] Chemical Communications.[5]

  • Fristrup, P., et al. (2008). The Mechanism for the Rhodium-Catalyzed Decarbonylation of Aldehydes: A Combined Experimental and Theoretical Study. Journal of the American Chemical Society.[6][3][7]

  • Min, X-T., et al. (2022). Rhodium-Catalyzed Deuterated Tsuji–Wilkinson Decarbonylation of Aldehydes with Deuterium Oxide.[7][8] Journal of the American Chemical Society.[6][3][7]

  • Osborn, J. A., et al. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes. Journal of the Chemical Society A.

Application Notes & Protocols: A Modern Guide to the Reductive Carbonylation of Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of aromatic aldehydes is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. Among the myriad of synthetic strategies, the palladium-catalyzed reductive carbonylation of aryl halides stands out as a powerful and direct method for introducing the formyl group.[1][2] This guide provides an in-depth exploration of the reductive carbonylation of aryl iodides, which are often more reactive than their bromide or chloride counterparts.[3] We will delve into the core reaction mechanism, dissect the critical parameters that govern success, and present detailed, field-proven protocols. Moving beyond traditional methods that rely on high pressures of toxic carbon monoxide gas, this note emphasizes contemporary advancements, including ligandless catalysis at ambient conditions and the use of safe, bench-stable carbon monoxide surrogates.[4][5]

The Underpinning Chemistry: Mechanism of Palladium-Catalyzed Reductive Carbonylation

The catalytic cycle for the reductive carbonylation of aryl iodides is a well-established process that elegantly combines several fundamental organometallic transformations. The generally accepted mechanism proceeds through a palladium(0)/palladium(II) cycle.[4]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the carbon-iodine bond of the aryl iodide (Ar-I), forming a Pd(II) intermediate.[6] This step is typically the rate-determining step and is faster for aryl iodides compared to other aryl halides.[3]

  • Carbon Monoxide (CO) Insertion: A molecule of carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the Aryl-Palladium bond to form an aroyl-palladium complex.

  • Hydride Transfer/Reductive Elimination: A hydride source (reductant) delivers a hydride (H⁻) to the aroyl-palladium complex. This is followed by reductive elimination, which releases the final aromatic aldehyde (Ar-CHO) product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 Pd(0)L_n ar_pd_i Ar-Pd(II)(I)L_n pd0->ar_pd_i Oxidative Addition (+ Ar-I) ar_co_pd_i Ar(CO)-Pd(II)(I)L_n ar_pd_i->ar_co_pd_i CO Insertion (+ CO) ar_h_pd_i Ar(CO)-Pd(II)(H)L_n ar_co_pd_i->ar_h_pd_i Hydride Transfer (+ [H⁻]) ar_cho Ar-CHO (Product) ar_h_pd_i->pd0 Reductive Elimination ar_h_pd_i->ar_cho Release

Figure 1: Catalytic cycle of Pd-catalyzed reductive carbonylation.

Key Parameters and Reagents: A Scientist's Guide to Optimization

The success of a reductive carbonylation reaction hinges on the judicious selection of several key components. The choice of catalyst, carbon monoxide source, and hydride donor must be tailored to the specific substrate and desired reaction conditions.

The Catalyst System

Palladium complexes are the catalysts of choice for this transformation. Historically, these systems required phosphine ligands to stabilize the palladium center and facilitate the catalytic cycle. However, these ligands can be expensive, toxic, and sensitive to air and moisture.[2]

A significant advancement has been the development of ligandless palladium catalysis . Systems using palladium acetate (Pd(OAc)₂) have been shown to be highly effective, proceeding efficiently under ambient temperature and pressure.[4] In these cases, palladium nanoparticles are often generated in situ, acting as the active catalytic species.[4] This approach simplifies the reaction setup and reduces costs.

For more challenging substrates or when using aryl bromides, specialized phosphine ligands may still be necessary to achieve high yields.[6]

The Carbonyl Source: From Pressurized Gas to Bench-Stable Solids

The method of delivering carbon monoxide is a critical consideration for both safety and practicality.

  • Carbon Monoxide (CO) Gas: The traditional and most atom-economical source. However, it is a highly toxic and flammable gas, requiring specialized equipment like pressure reactors, which is not always feasible in a research or drug development setting.[2][3]

  • CO Surrogates: To circumvent the hazards of CO gas, numerous "CO-free" protocols have been developed. These use stable precursors that release CO in situ.

    • Formic Acid (HCOOH): Serves a dual role as both a CO source (via dehydration) and a hydride donor. This offers a convenient and environmentally friendly option.[7]

    • Carbon Dioxide (CO₂): In the presence of a suitable reductant like phenylsilane, CO₂ can be used as a sustainable C1 source for formylation under mild conditions.[8][9]

    • COgen (9-methylfluorene-9-carbonyl chloride): A solid reagent that reliably releases one equivalent of CO upon reaction with a base. It is often used in a two-chamber system (COware) to physically separate the CO generation from the carbonylation reaction, allowing for precise stoichiometry and making it ideal for isotopic labeling studies.[1][10]

The Hydride Source (Reductant)

The reductant provides the hydride necessary for the final reductive elimination step.

  • Silanes: Hydrosilanes such as triethylsilane (Et₃SiH) and polymethylhydrosiloxane (PMHS) are highly effective and commonly used reductants, particularly in modern protocols.[3][4]

  • Formate Salts: Salts like potassium formate (HCO₂K) are excellent, inexpensive, and easy-to-handle hydride donors.[1][10] They are particularly useful in protocols designed for isotopic labeling, where deuterated potassium formate (DCO₂K) can be used to install a deuterium atom on the aldehyde.[1]

  • Hydrogen Gas (H₂): Used in combination with CO gas (syngas), this is a common approach in industrial settings but carries the same handling challenges as CO gas.[11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two distinct and modern approaches to the reductive carbonylation of aryl iodides.

Protocol 1: Ligandless Reductive Carbonylation under Ambient Conditions

This protocol is adapted from a highly efficient method that avoids phosphine ligands and harsh conditions.[2][4] It is well-suited for a broad range of functionalized aryl iodides.

Materials:

  • Aryl iodide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triethylsilane (Et₃SiH, 1.5 mmol)

  • Polyethylene glycol 400 (PEG-400, 3.0 mL)

  • Carbon monoxide (balloon pressure)

  • Schlenk flask (25 mL) with magnetic stir bar

  • Standard Schlenk line or manifold for inert gas handling

Procedure:

  • To a 25 mL Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol) and palladium(II) acetate (4.5 mg, 0.02 mmol).

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with carbon monoxide gas. Repeat this cycle three times.

  • Leave the flask under a balloon of carbon monoxide (1 atm).

  • Using a syringe, add PEG-400 (3.0 mL) followed by triethylsilane (0.24 mL, 1.5 mmol).

  • Stir the resulting mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, add diethyl ether (20 mL) and water (20 mL) to the reaction mixture. Stir for 10 minutes.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aromatic aldehyde.

Protocol 2: Reductive Carbonylation Using a CO Surrogate and Formate Hydride Source

This protocol utilizes a two-chamber reactor (e.g., COware®) and a solid CO precursor, which is ideal for safety, precise stoichiometry, and applications like isotope labeling.[1][10]

Materials:

  • Aryl iodide (0.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.015 mmol, 3 mol%)

  • CataCXium® A (di(1-adamantyl)-n-butylphosphine, 0.03 mmol, 6 mol%)

  • Potassium formate (HCO₂K, 0.75 mmol)

  • COgen (9-methylfluorene-9-carbonyl chloride, 0.6 mmol)

  • Triethylamine (Et₃N, 0.6 mmol)

  • Dioxane (3.0 mL)

  • Two-chamber reactor with a glass frit separating the chambers

  • Magnetic stir bar

Procedure:

  • Reaction Chamber Setup: In the main chamber of the two-chamber reactor, add the aryl iodide (0.5 mmol), Pd(OAc)₂ (3.4 mg, 0.015 mmol), CataCXium® A (10.8 mg, 0.03 mmol), and potassium formate (63 mg, 0.75 mmol). Add a magnetic stir bar.

  • CO Generation Chamber Setup: In the second chamber (separated by a frit), add COgen (145 mg, 0.6 mmol).

  • Seal the entire reactor system.

  • Evacuate and backfill the entire apparatus with argon or nitrogen three times.

  • Reaction Initiation: Through a septum, add anhydrous dioxane (3.0 mL) to the main reaction chamber. To the CO generation chamber, add a solution of triethylamine (84 µL, 0.6 mmol) in 1 mL of dioxane.

  • Place the reactor in a pre-heated oil bath at 100 °C and stir vigorously. The triethylamine will react with COgen to slowly release CO gas, which diffuses into the reaction chamber.

  • Monitor the reaction by TLC or GC-MS. Reactions are typically complete in 12-18 hours.

  • Work-up & Purification: After cooling to room temperature, carefully vent the reactor in a fume hood. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired aldehyde.

Data Summary: Scope and Versatility

The reductive carbonylation of aryl iodides is tolerant of a wide array of functional groups, making it a highly versatile synthetic tool.[4][10]

EntryAryl Iodide SubstrateCatalyst/LigandCO SourceReductantConditionsYield (%)Citation
14-IodotoluenePd(OAc)₂ (2 mol%)CO (1 atm)Et₃SiHPEG-400, RT, 12h92[4]
24-IodoanisolePd(OAc)₂ (2 mol%)CO (1 atm)Et₃SiHPEG-400, RT, 12h90[4]
34-IodobenzonitrilePd(OAc)₂ (2 mol%)CO (1 atm)Et₃SiHPEG-400, RT, 24h85[4]
41-Iodo-4-nitrobenzenePd(OAc)₂ (2 mol%)CO (1 atm)Et₃SiHPEG-400, RT, 24h88[4]
5Methyl 4-iodobenzoatePd(dba)₂/PCy₃COgenHCO₂KDioxane, 100°C, 18h85[10]
64-IodoacetophenonePd(dba)₂/PCy₃COgenHCO₂KDioxane, 100°C, 18h89[10]
7IodobenzenePd(PCy₃)₂Cl₂CO₂ (1 atm)PhSiH₃DMF, 75°C, 24h82[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient CO; Poor quality reagents/solvent.Use fresh Pd(OAc)₂ or pre-catalyst. Ensure the system is properly purged and a positive pressure of CO is maintained (or that the CO surrogate is active). Use anhydrous solvent.
Dehalogenation (Ar-H formation) Reductive elimination of Ar-H from an Ar-Pd-H intermediate is competing with CO insertion.Lower the reaction temperature. For gas-based systems, ensure sufficient CO pressure to favor CO insertion over hydride attack on the Ar-Pd-I species.[6]
Formation of Ketone (Ar-CO-Ar) Occurs if the hydride source is not effective or is consumed too quickly.Increase the amount of hydride source (silane or formate). Ensure the reductant is added correctly and is of high purity.
Catalyst Decomposition (Black Precipitate) Agglomeration of Pd nanoparticles into inactive bulk palladium.For ligandless systems, ensure vigorous stirring. For challenging substrates, consider adding a stabilizing phosphine ligand.[6]

General Experimental Workflow

The overall process can be visualized as a streamlined sequence from setup to final product analysis.

Figure 2: General workflow for reductive carbonylation experiments.

Conclusion

The reductive carbonylation of aryl iodides is a robust and highly adaptable method for the synthesis of aromatic aldehydes. Modern advancements have significantly improved the safety and accessibility of this transformation, with ligandless, ambient-condition protocols and solid CO surrogates representing the state of the art. These methods offer high functional group tolerance and provide reliable routes to valuable chemical building blocks, making them indispensable tools for researchers in both academic and industrial laboratories.

References

  • Han, W., Liu, B., Chen, J., & Zhou, Q. (2017). Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions. Synlett, 28(06), 835-840. Available at: [Link]

  • Eriksen, P. I., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2013). Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling. The Journal of Organic Chemistry, 78(12), 6199-6211. Available at: [Link]

  • Skrydstrup, T., et al. (2013). Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor. American Chemical Society. Available at: [Link]

  • Li, D., Wei, L., Xiong, W., Jiang, H., & Qi, C. (2023). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. The Journal of Organic Chemistry, 88(8), 5231-5237. Available at: [Link]

  • Lakshmi Parvathi K., et al. (2022). An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles. Synthetic Communications, 52(15), 1165-1176. Available at: [Link]

  • Selva, M., et al. (2023). CO and H2 gas-free efficient reductive carbonylation of aryl iodides. Use of smart recyclable metal-based catalysts. IRIS. Available at: [Link]

  • Clapham, S. E., et al. (2007). Reductive Carbonylation − an Efficient and Practical Catalytic Route for the Conversion of Aryl Halides to Aldehydes. Organic Process Research & Development, 11(6), 1147-1152. Available at: [Link]

  • Han, W., et al. (2017). Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions. Thieme E-Journals. Available at: [Link]

  • Ueda, T., Konishi, H., & Manabe, K. (2013). Palladium-catalyzed reductive carbonylation of aryl halides with N-formylsaccharin as a CO source. Angewandte Chemie International Edition, 52(33), 8611-8615. Available at: [Link]

  • Sun, G., et al. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235-4238. Available at: [Link]

  • Smith, R. C., et al. (2008). Carbonylation of Aryl Halides: Extending the Scope of the Reaction. Organic Process Research & Development, 12(4), 693-697. Available at: [Link]

  • Beller, M., et al. (2025). Iron‐catalyzed reductive carbonylation of aryl iodides to afford... ResearchGate. Available at: [Link]

  • Li, C., et al. (2020). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Catalysis Communications, 139, 105976. Available at: [Link]

  • Gemoets, H. P. L., et al. (2016). Continuous-flow Synthesis of Aryl Aldehydes by Pd-catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen. ChemSusChem, 9(7), 707-712. Available at: [Link]

  • Smith, R. C., et al. (2007). Reductive Carbonylation − an Efficient and Practical Catalytic Route for the Conversion of Aryl Halides to Aldehydes. ResearchGate. Available at: [Link]

  • Taaning, R. H., et al. (2013). Reductive Carbonylation of Aryl Halides Employing a Two-Chamber Reactor: A Protocol for the Synthesis of Aryl Aldehydes Including 13C- and D-Isotope Labeling. The Journal of Organic Chemistry. Available at: [Link]

  • Qi, C., et al. (2023). Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting & Optimization

Deactivation pathways of Bromotris(triphenylphosphine)rhodium(I) catalyst

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and deactivation mechanisms of Bromotris(triphenylphosphine)rhodium(I) [RhBr(PPh₃)₃], a highly active analog of the classic Wilkinson’s catalyst.

Subject: Deactivation Pathways & Troubleshooting for Bromotris(triphenylphosphine)rhodium(I) Tier: Level 3 (Advanced Application Support)

Executive Summary: The "Lability" Trade-off

Unlike its chlorinated cousin (Wilkinson’s Catalyst), the Bromide variant [RhBr(PPh₃)₃] is often selected for its enhanced catalytic turnover frequency (TOF). This is driven by the Trans Effect : Bromide is a stronger trans-directing ligand than Chloride, making the trans-phosphine ligand more labile.

The Trade-off: This increased lability facilitates substrate binding (faster initiation) but simultaneously makes the catalyst significantly more prone to ligand dissociation pathways , leading to irreversible deactivation if not managed correctly.

Visual Diagnostics: Reading the Reaction

What does the color of your reaction mixture tell you about the catalyst's state?

ObservationChemical StateStatusAction Required
Orange / Red-Orange Monomeric RhBr(PPh₃)₃Active None. Proceed.
Dark Red / Brown ppt Halide-Bridged Dimer

Dormant/Inactive Add excess PPh₃ to break dimer.
Green / Blue Oxidized Rh(II)/Rh(III) speciesDead Irreversible. Check gas purity.
Black Precipitate Colloidal Rh(0) "Black"Dead Irreversible. Ligands stripped.

Deactivation Pathways (Mechanistic Deep Dive)

Pathway A: Oxidative Ligand degradation (The "Air" Kill)

Oxygen does not just oxidize the metal; it attacks the phosphine ligand.

  • Mechanism: Trace

    
     reacts with dissociated PPh₃ to form Triphenylphosphine Oxide (OPPh₃) .
    
  • Impact: OPPh₃ is a non-coordinating ligand for Rh(I). As PPh₃ is consumed, the equilibrium shifts, stripping the metal of its stabilizing ligands.

  • Result: The naked Rh atom aggregates, forming inactive Rh-oxides or precipitating as metal.

Pathway B: Dimerization (The "Concentration" Kill)

Because the Bromide ligand makes the phosphines labile, low phosphine concentrations favor the formation of an inactive, halide-bridged dimer.

  • Equation:

    
    
    
  • Trigger: This occurs frequently during solvent evaporation or if the reaction is run at high dilution without excess phosphine.

Pathway C: Aldehyde Decarbonylation (The "Silent" Kill)

If your substrate contains an aldehyde (or if you are using primary alcohols that can dehydrogenate), the catalyst will perform a stoichiometric decarbonylation.

  • Mechanism: RhBr(PPh₃)₃ extracts CO from the aldehyde.

  • Product:

    
     (Vaska’s complex analog).
    
  • Consequence: The CO ligand binds tightly, shutting down the open coordination site required for hydrogenation.

Pathway Visualization

The following diagram illustrates the cascade from the active precatalyst to its deactivated states.

Deactivation Active Active Monomer RhBr(PPh3)3 (Orange) Dissociated Unsaturated Species RhBr(PPh3)2 Active->Dissociated - PPh3 (Equilibrium) Oxide Phosphine Oxide OPPh3 Active->Oxide + O2 (Air leak) Carbonyl Carbonyl Trap RhBr(CO)(PPh3)2 (Inactive) Active->Carbonyl + R-CHO (Decarbonylation) Dissociated->Active + PPh3 Dimer Inactive Dimer [Rh(µ-Br)(PPh3)2]2 (Red/Brown ppt) Dissociated->Dimer dimerization RhBlack Rh(0) Black (Metal Precipitate) Dissociated->RhBlack Total Ligand Loss Dimer->Dissociated + Excess PPh3 (Heat)

Figure 1: Deactivation landscape of RhBr(PPh₃)₃ showing reversible dimerization and irreversible oxidation/poisoning pathways.

Troubleshooting Protocols

Protocol 1: The "Phosphine Spike" (Reversing Dimerization)

Symptom: Reaction rate slows significantly; solution turns dark red or cloudy. Hypothesis: Formation of inactive dimer due to PPh₃ dissociation. Procedure:

  • Prepare a degassed solution of PPh₃ in your reaction solvent (10 mol% relative to Rh).

  • Inject into the reaction vessel under inert flow.

  • Increase temperature slightly (e.g., +10°C) to overcome the activation energy of dimer cleavage.

  • Result: If solution clarifies to orange and rate recovers, the issue was dimerization.

Protocol 2: The Mercury Drop Test (Distinguishing Rh(0) Colloids)

Symptom: Unpredictable kinetics or suspicion of "Rh Black" formation. Theory: Mercury amalgamates with heterogeneous metal nanoparticles (Rh(0)), killing their catalytic activity, but (usually) does not inhibit the homogeneous molecular catalyst. Warning: Some Rh(I) complexes can react with Hg, so this is a diagnostic, not a rule.

MercuryTest Start Reaction in Progress (Monitor Rate) AddHg Add 300 equiv. Hg(0) (Elemental Mercury) Start->AddHg Branch Observe Kinetic Profile AddHg->Branch Stop Reaction STOPS Branch->Stop Immediate Cont Reaction CONTINUES Branch->Cont No Change Conc1 Catalysis was Heterogeneous (Rh Nanoparticles) Stop->Conc1 Conc2 Catalysis is Homogeneous (Active Rh Complex) Cont->Conc2

Figure 2: Workflow for the Mercury Drop Test to identify colloidal deactivation.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a solvent for RhBr(PPh₃)₃? A: Use with caution. While RhCl(PPh₃)₃ is synthesized in ethanol, the Bromide analog is more soluble in organics. More importantly, in the presence of base or heat, primary alcohols can serve as hydrogen sources, potentially leading to aldehyde formation and subsequent carbonyl poisoning (Pathway C). Preferred solvents are degassed Benzene, Toluene, or THF.

Q: Why is my catalyst green? A: Green usually indicates the formation of Rh(II) or Rh(III) oxidative species, often bridging carboxylates or oxides. This is a sign of oxygen ingress . The catalyst is irretrievably dead.[1] Check your Schlenk lines and gas scrubbers.

Q: How do I store the catalyst to prevent the "Orange-to-Brown" shift? A: Store under Argon in a glovebox. If storing on the bench, keep it in a desiccator. The "Brown" shift is often surface oxidation or slow dimerization. If your solid catalyst is brown, wash it with degassed ethanol; the oxidized species are often more soluble, leaving the orange active catalyst behind.

References

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.

  • Crabtree, R. H. (2019). The Organometallic Chemistry of the Transition Metals (7th Ed.). Wiley.[2][3] (See Chapter on Homogeneous Hydrogenation and Deactivation Pathways).

  • Anton, D. R., & Crabtree, R. H. (1983). A heterogeneous test for homogeneous catalysis. Organometallics.[2][4][5][6][7] (The foundational paper for the Mercury Drop Test).

  • Widegren, J. A., & Finke, R. G. (2003). A review of the problem of distinguishing true homogeneous catalysis from soluble or other metal-particle heterogeneous catalysis. Journal of Molecular Catalysis A: Chemical.

  • Heller, D., et al. (2010). Assessment of the Molecular Mechanism of the Rhodium-Catalyzed Hydrogenation... (Detailed kinetics on dimer formation).

Sources

Troubleshooting low yields in Bromotris(triphenylphosphine)rhodium(I) catalyzed processes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bromotris(triphenylphosphine)rhodium(I) catalyzed processes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in their experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments. Each section provides a detailed explanation of the underlying causes and step-by-step protocols to rectify the problem.

FAQ 1: My hydrogenation reaction is sluggish or has stalled completely. What are the likely causes?

A stalled or slow hydrogenation reaction is a common issue. The root cause often lies with the catalyst's activity, the purity of the reagents, or the reaction conditions. Let's break down the potential culprits.

Catalyst Deactivation: The Prime Suspect

Bromotris(triphenylphosphine)rhodium(I), similar to its chloro-analogue Wilkinson's Catalyst, is a pre-catalyst that must first dissociate a triphenylphosphine ligand to form the catalytically active 14- or 12-electron species.[1][2] Several factors can inhibit this process or deactivate the catalyst.

Troubleshooting Catalyst Deactivation:

  • Issue: Oxidative Damage. Although solid Bromotris(triphenylphosphine)rhodium(I) is relatively air-stable, solutions can be sensitive to oxygen, leading to the formation of inactive Rh(II) or Rh(III) species.

    • Protocol: Rigorous Degassing.

      • Ensure all solvents are thoroughly degassed prior to use. A common method is to bubble a stream of inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

      • Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas.

      • Perform the reaction under a positive pressure of an inert gas.

  • Issue: Dimer Formation. In solution, particularly in non-coordinating hydrocarbon solvents like benzene or toluene, the active catalyst can form a poorly soluble and less active red-colored dimer, [RhBr(PPh3)2]2.[1][3]

    • Protocol: Solvent Choice and Concentration.

      • Consider using more coordinating solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) where the catalyst is more soluble and less prone to dimerization.[1]

      • Avoid excessively high catalyst concentrations which can favor dimer formation.

  • Issue: Ligand Poisoning. Certain functional groups or impurities can act as strong ligands, binding tightly to the rhodium center and preventing the substrate from coordinating.

    • Common Poisons: Carbon monoxide (CO), thiols, and sometimes even strongly coordinating solvents can inhibit the catalyst. Ethylene can also act as a poison by binding strongly to the rhodium center.[4]

    • Protocol: Substrate and Reagent Purity.

      • Ensure your substrate is free from potential catalyst poisons. Purification by chromatography or distillation may be necessary.

      • Use high-purity solvents and reagents.

Substrate-Related Issues

The nature of your alkene substrate significantly impacts the reaction rate.

  • Issue: Steric Hindrance. Wilkinson's catalyst and its analogues are highly sensitive to steric hindrance around the double bond. The rate-limiting step is often the insertion of the olefin into the Rh-H bond, which is hindered by bulky substituents.[1]

    • Troubleshooting:

      • Terminal and disubstituted alkenes are generally good substrates.

      • Trisubstituted and tetrasubstituted alkenes are hydrogenated much more slowly. For these challenging substrates, higher catalyst loadings, elevated temperatures, and longer reaction times may be necessary. In some cases, a different catalyst system may be required.

Reaction Parameter Optimization

Fine-tuning your reaction conditions can often revive a sluggish reaction.

  • Issue: Insufficient Hydrogen. The reaction rate is dependent on the concentration of hydrogen in the solution.[5]

    • Protocol: Hydrogen Delivery.

      • Ensure good gas-liquid mixing through vigorous stirring.

      • If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in your system.

      • For more demanding reactions, consider using a pressurized reaction vessel (autoclave) to increase the hydrogen concentration in the solution.

  • Issue: Temperature. While many hydrogenations proceed at room temperature, some may require gentle heating to overcome the activation energy barrier.[5]

    • Protocol: Temperature Screening.

      • If the reaction is slow at room temperature, try increasing the temperature in increments of 10 °C.

      • Be aware that higher temperatures can also lead to catalyst decomposition, so monitor the reaction closely.

Troubleshooting Workflow for Sluggish Reactions

start Low Yield / Sluggish Reaction check_catalyst 1. Verify Catalyst Activity & Handling start->check_catalyst check_reagents 2. Assess Reagent & Substrate Purity check_catalyst->check_reagents Catalyst OK outcome_fail Consult Further Literature / Alternative Catalyst check_catalyst->outcome_fail Catalyst Degraded sub_catalyst1 Inert Atmosphere? check_catalyst->sub_catalyst1 sub_catalyst2 Correct Solvent? check_catalyst->sub_catalyst2 check_conditions 3. Optimize Reaction Conditions check_reagents->check_conditions Reagents Pure check_reagents->outcome_fail Impure Reagents sub_reagents1 Substrate Purified? check_reagents->sub_reagents1 sub_reagents2 Solvents Degassed? check_reagents->sub_reagents2 outcome_success Reaction Successful check_conditions->outcome_success Optimization Works check_conditions->outcome_fail Still Low Yield sub_conditions1 Adequate H2 pressure? check_conditions->sub_conditions1 sub_conditions2 Temperature Optimized? check_conditions->sub_conditions2

Caption: Troubleshooting workflow for low yields.

FAQ 2: I am observing the formation of byproducts. What could be the cause?

Byproduct formation can arise from isomerization of the starting material or product, or from side reactions of the catalyst.

Alkene Isomerization

The rhodium hydride species formed during the catalytic cycle can also catalyze the isomerization of the double bond in your substrate. This occurs via a β-hydride elimination step from the rhodium-alkyl intermediate.[2]

  • Troubleshooting Isomerization:

    • Use of Excess Triphenylphosphine: Adding a small excess of triphenylphosphine can suppress the dissociation of the ligand from the rhodium center. This disfavors the formation of the highly unsaturated species that are often responsible for isomerization. However, be aware that a large excess of phosphine can decrease the overall hydrogenation rate.[4]

    • Lower Reaction Temperature: Isomerization often has a higher activation energy than hydrogenation. Running the reaction at a lower temperature can sometimes favor the desired hydrogenation pathway.

Catalyst-Mediated Side Reactions
  • Decarbonylation: If your substrate contains an aldehyde functional group, Wilkinson's-type catalysts can decarbonylate it, leading to the formation of an alkane and the inactive RhBr(CO)(PPh3)2 complex.[1][4]

    • Mitigation: This is a stoichiometric reaction, meaning the catalyst is consumed and cannot be regenerated under typical hydrogenation conditions.[4] If your substrate contains an aldehyde, a different catalyst system that is not prone to decarbonylation should be considered.

Catalytic Cycle and Deactivation Pathways

precatalyst RhBr(PPh3)3 (16e-) active_catalyst RhBr(PPh3)2 (14e-) precatalyst->active_catalyst - PPh3 h2_adduct Rh(H)2Br(PPh3)2 (16e-) active_catalyst->h2_adduct + H2 (Oxidative Addition) dimer [RhBr(PPh3)2]2 (inactive dimer) active_catalyst->dimer Dimerization co_complex RhBr(CO)(PPh3)2 (inactive) active_catalyst->co_complex + CO (from impurity/aldehyde) alkene_complex Rh(H)2(alkene)Br(PPh3)2 (18e-) h2_adduct->alkene_complex + Alkene alkyl_complex Rh(H)(alkyl)Br(PPh3)2 (16e-) alkene_complex->alkyl_complex Migratory Insertion alkyl_complex->active_catalyst + Alkane (Reductive Elimination)

Caption: Catalytic cycle and common deactivation pathways.

FAQ 3: How can I be sure my catalyst is pure and active?

The quality of your Bromotris(triphenylphosphine)rhodium(I) is paramount for achieving high yields and reproducibility.

Visual Inspection and Storage
  • Appearance: Fresh, active Bromotris(triphenylphosphine)rhodium(I) should be a reddish-brown crystalline solid.[1] A change in color to a more brownish or greenish hue can indicate decomposition.

  • Storage: The solid catalyst is stable in air for extended periods.[6] However, for long-term storage, it is best kept in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or desiccator) and protected from light.

Analytical Characterization

For critical applications, it is advisable to characterize the catalyst.

Analytical TechniquePurposeExpected Result/Information
³¹P NMR Spectroscopy To assess the purity and identify phosphine-containing species.A major doublet for the rhodium-bound triphenylphosphine, and a singlet for any free triphenylphosphine. The presence of triphenylphosphine oxide indicates oxidation.
¹H NMR Spectroscopy To confirm the presence of the phenyl groups of the ligands.Complex multiplets in the aromatic region.
FTIR Spectroscopy To identify key functional groups and potential impurities.Characteristic peaks for the P-Ph bonds. The absence of a strong band around 1950-2100 cm⁻¹ confirms the absence of carbonyl impurities.[7]
Elemental Analysis To determine the precise elemental composition.The measured percentages of C, H, and Br should match the theoretical values for C₅₄H₄₅BrP₃Rh.

Protocol for a Quick Activity Test:

If you suspect your catalyst has degraded, a small-scale test reaction with a reliable substrate can be informative.

  • Substrate: Use a simple, unhindered terminal alkene like 1-octene.

  • Reaction: Set up a small-scale reaction (e.g., 0.1 mmol of substrate) with a standard catalyst loading (e.g., 1 mol%).

  • Monitoring: Monitor the reaction by TLC or GC-MS. A healthy catalyst should give complete conversion within a few hours at room temperature under 1 atm of H₂.

References

  • Daubignard, J., Detz, R. J., Jans, A. C. H., de Bruin, B., & Reek, J. N. H. (2017). Rational Optimization of Supramolecular Catalysts for the Rhodium-Catalyzed Asymmetric Hydrogenation Reaction. Angewandte Chemie International Edition, 56(39), 11783–11787. [Link]

  • Daubignard, J., et al. (2017). Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). Optimization studies for rhodium‐catalyzed C−H coupling of N‐(2‐pyridyl). [Link]

  • van Leeuwen, P. W. N. M., & de Pater, J. J. M. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. Catalysts, 10(6), 582. [Link]

  • Pla-Quintana, A., & Parella, T. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Catalysts, 12(10), 1121. [Link]

  • Laboratory Guide to Rhodium Testing. (2024). [Link]

  • Mpourmpakis, G., et al. (2021). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. JACS Au, 1(11), 1938-1946. [Link]

  • Academia.edu. (n.d.). Physical and chemical characterization of platinum-rhodium gauze catalysts. [Link]

  • ResearchGate. (n.d.). Different analytical methods to determine rhodium in plating solution. [Link]

  • Jiao, F., et al. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation. Catalysis Science & Technology, 13, 1234-1243. [Link]

  • ResearchGate. (n.d.). Catalyst Characterization and Rhodium. [Link]

  • Wikipedia. (n.d.). Wilkinson's catalyst. [Link]

  • Slideshare. (n.d.). Wilkinson's catalyst. [Link]

  • Chemistry LibreTexts. (2023). Hydrogenation by Wilkinson's Catalyst. [Link]

  • Wikipedia. (n.d.). Catalysis. [Link]

  • BYJU'S. (n.d.). Properties of Wilkinson's Catalyst. [Link]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732. [Link]

  • Odinity. (2018). Synthesis and Kinetics Studies of Wilkinson's Catalyst. [Link]

  • American Elements. (n.d.). Bromotris(triphenylphosphine)rhodium(I). [Link]

  • American Chemical Society. (2024). Wilkinson's catalyst. [Link]

  • University of Bristol. (n.d.). Wilkinson's catalyst. [Link]

  • AdiChemistry. (n.d.). Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. [Link]

  • YouTube. (2020). Easy way to understand Wilkinson's catalyst from Organometallics Chemistry. [Link]

  • YouTube. (2024). WILKINSON homogeneous CATALYST HYDROGENATION OF ALKENE RhCl(P(Ph)3)3 MECHANISM THE RECTION STEPS. [Link]

  • University of Victoria. (2015). Rhodium-Catalyzed Selective Partial Hydrogenation of Alkynes. [Link]

  • ResearchGate. (n.d.). Insight into phosphine effects on the homogeneous hydrogenation of avermectins to ivermectin catalyzed by in-situ formed rhodium complexes. [Link]

  • ResearchGate. (n.d.). Enhanced Hydrogenation Activity and Recycling of Cationic Rhodium Diphosphine Complexes through the Use of Highly Fluorous and Weakly-Coordinating Tetraphenylborate Anions. [Link]

Sources

Regeneration and recycling of Bromotris(triphenylphosphine)rhodium(I) catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bromotris(triphenylphosphine)rhodium(I) Catalyst

Welcome to the technical support guide for Bromotris(triphenylphosphine)rhodium(I), a key catalyst in synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a focus on effective regeneration and recycling to maximize its value and ensure experimental reproducibility.

Troubleshooting Guide: Catalyst Performance & Recovery

This section addresses specific issues that may arise during or after your catalytic reaction. Each question is structured to help you diagnose the problem and implement a scientifically sound solution.

Q1: My catalyst's color has changed from the typical reddish-brown to a dark brown, green, or black powder after the reaction, and its activity has plummeted. What has happened?

A significant color change is the primary visual indicator of catalyst deactivation. The specific color points toward different deactivation pathways:

  • Dark Brown/Green: This often indicates the oxidation of the Rhodium(I) center to a catalytically inactive Rh(II) or Rh(III) species. This is commonly caused by trace oxygen or peroxide impurities in your solvents or substrates.

  • Black/Dark Gray: This is a more severe sign of deactivation, typically indicating the formation of rhodium metal (Rh(0)) clusters or nanoparticles through reductive decomposition.[1] This is often irreversible.

  • Yellow/Orange Tints: The formation of inactive rhodium carbonyl complexes, such as [RhBr(CO)(PPh₃)₂], can occur if the reaction involves aldehyde intermediates or CO-releasing side reactions.[2][3] These species are often less active or completely inactive for the desired transformation.

Causality: The active form of the catalyst is a 16-electron, square planar Rh(I) complex.[3] Its catalytic cycle relies on its ability to undergo oxidative addition and reductive elimination, cycling between Rh(I) and Rh(III) states. If the rhodium center is irreversibly oxidized to Rh(II)/Rh(III) or reduced to Rh(0), it can no longer participate in this cycle, leading to a loss of activity.

Q2: I'm experiencing a significant drop in catalytic activity after the very first run, even with successful recovery. Why is my "recycled" catalyst not performing well?

This is a common issue that usually points to one of two culprits: ligand degradation or the formation of stable, inactive catalyst dimers.

  • Ligand Oxidation: The triphenylphosphine (PPh₃) ligands are susceptible to oxidation, forming triphenylphosphine oxide (OPPh₃).[1] OPPh₃ does not coordinate effectively to the rhodium center, leading to the formation of coordinatively unsaturated and unstable rhodium species that may decompose. This is an intrinsic feature of many catalytic systems and can occur even in deoxygenated environments.[1]

  • Dimer Formation: In solution, especially with ligand loss, the catalyst can form a poorly soluble, red-colored bridged dimer, [RhBr(PPh₃)₂]₂.[3] This dimeric species is generally considered less active or inactive compared to the monomeric catalyst because the rhodium centers are less accessible to the substrates.

Expert Insight: Simply recovering the solid catalyst does not guarantee its activity. The presence of OPPh₃ in the recovered material or the conversion to the dimer are common failure modes. The key to successful reuse is not just recovery, but reactivation . This often involves the addition of fresh PPh₃ ligand to replenish what was lost to oxidation and to break up the inactive dimers, shifting the equilibrium back towards the active monomeric species.[4]

Q3: My catalyst recovery yield is very low. How can I improve the precipitation and isolation from the reaction mixture?

Low recovery is typically a solubility issue. While Bromotris(triphenylphosphine)rhodium(I) is soluble in chlorinated solvents and benzene, it has poor solubility in alkanes and alcohols.[3] This property can be exploited for efficient recovery.

Recommended Actions:

  • Choose the Right Anti-Solvent: After the reaction is complete, cool the mixture and add a non-solvent ("anti-solvent") in which your product is soluble but the catalyst is not. Hexane, heptane, or cold methanol are excellent choices. This will cause the catalyst to precipitate out of the solution.

  • Optimize Washing: Wash the filtered catalyst sparingly with the anti-solvent to remove residual products. A subsequent wash with a solvent like cold diethyl ether can be effective for removing excess PPh₃ and the more soluble OPPh₃ without dissolving the catalyst itself.

  • Improve Filtration: If the precipitate is very fine, use a Celite® or diatomaceous earth plug in your filtration funnel to prevent the fine particles from passing through.

Table 1: Troubleshooting Summary
Observed Problem Likely Cause(s) Recommended Action(s)
Color Change to Dark Brown/Black Oxidation of Rh(I); Decomposition to Rh(0) metal.[1]Ensure rigorously inert atmosphere (N₂ or Ar). Purify solvents and substrates to remove O₂ and peroxides. Black precipitate is likely irreversible.
Reduced Activity on Second Use Ligand (PPh₃) oxidation to OPPh₃; Formation of inactive dimers [RhBr(PPh₃)₂]₂.[1][3]Implement a reactivation step: add 1-2 equivalents of fresh PPh₃ to the recovered catalyst before the next run.[4]
Low Catalyst Recovery Yield Catalyst remains dissolved in the reaction mixture/wash solvents.Induce precipitation by adding a non-solvent (e.g., hexane, methanol). Use minimal volumes of cold solvent for washing.
Reaction Stalls Prematurely Poisoning by impurities (water, acids, CO).[2] Formation of irreversible, inactive complexes (e.g., σ-vinyl species).[5]Use highly pure, degassed substrates and solvents. Monitor reaction by-products that could act as inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deactivation for Bromotris(triphenylphosphine)rhodium(I)?

The most common deactivation pathways are:

  • Oxidative Deactivation: Oxidation of the Rh(I) center.

  • Ligand Degradation: Oxidation of PPh₃ ligands to OPPh₃.[1]

  • Structural Aggregation: Formation of catalytically inactive dimers or larger clusters.[2][3]

  • Inhibitor Coordination: Strong coordination of impurities, solvents, or even reaction products that block the active site.[2][5]

Q2: How can I best prevent catalyst deactivation during my experiment?

Proactive prevention is more effective than post-reaction regeneration.

  • Atmosphere Control: Always conduct reactions under a rigorously inert atmosphere (high-purity Argon or Nitrogen).

  • Solvent & Reagent Purity: Use freshly distilled, degassed, and anhydrous solvents. Purify substrates to remove potential poisons like peroxides, water, or sulfur compounds.[2]

  • Temperature Management: Avoid excessively high temperatures, which can accelerate ligand dissociation and catalyst decomposition.

  • Excess Ligand: In some cases, adding a slight excess of triphenylphosphine (0.5-1.0 equiv.) at the start of the reaction can help suppress deactivation by preventing excessive ligand dissociation.[4]

Q3: Is it possible to reuse the catalyst for multiple cycles?

Yes, successful recycling is feasible, but it depends heavily on the reaction conditions and the regeneration protocol. For reactions with minimal side products and clean conversions, a simple precipitation-wash-reuse cycle may suffice for 2-3 runs.[6] For more demanding reactions, a full regeneration protocol, including the addition of fresh ligand, is necessary to maintain high activity.

Visualized Workflows & Mechanisms

Catalyst Deactivation & Regeneration Cycle

This diagram illustrates the pathways from the active catalyst to various deactivated states and the general strategy for regeneration.

G cluster_active Active Cycle cluster_inactive Inactive States Active Active Catalyst Rh(I)Br(PPh3)3 Oxidized Oxidized Species Rh(II), Rh(III) Active->Oxidized O2, Impurities Dimer Inactive Dimer [RhBr(PPh3)2]2 Active->Dimer Ligand Loss Decomposed Decomposed Rh(0) Metal (Black) Active->Decomposed High Temp / Reductive Conditions Carbonyl Carbonyl Complex [RhBr(CO)(PPh3)2] Active->Carbonyl CO, Aldehydes Regen Regeneration Protocol (e.g., + Fresh PPh3) Dimer->Regen Regen->Active Reactivation

Caption: Key pathways for catalyst deactivation and the central role of regeneration.

Troubleshooting Decision Flowchart

Use this flowchart to diagnose issues with your catalytic reaction.

G Start Reaction Performance Issue (Low Yield / Stalled) Color Check Catalyst Color Post-Reaction Start->Color Activity Recycled Catalyst Shows Low Activity? Color->Activity Normal (Red-Brown) Cause_Oxidation Cause: Severe Oxidation or Decomposition Color->Cause_Oxidation Dark / Black Recovery Low Recovery Yield? Activity->Recovery No Cause_Ligand Cause: Ligand Oxidation or Dimer Formation Activity->Cause_Ligand Yes Cause_Solubility Cause: High Solubility in Reaction Mixture Recovery->Cause_Solubility Yes Sol_Inert Improve Inert Conditions Purify Reagents Cause_Oxidation->Sol_Inert Solution Sol_Reactivate Add Fresh PPh3 Ligand During Regeneration Cause_Ligand->Sol_Reactivate Solution Sol_Precipitate Use Anti-Solvent (Hexane/Methanol) Cause_Solubility->Sol_Precipitate Solution

Caption: A step-by-step guide to diagnosing common catalyst issues.

Experimental Protocols

These protocols provide a starting point for developing a robust catalyst recovery and regeneration process in your lab. Always perform these procedures under an inert atmosphere where possible.

Protocol 1: General Catalyst Recovery by Precipitation

This procedure aims to isolate the rhodium catalyst from the final reaction mixture.

  • Cooling: Once the reaction is complete (monitored by TLC, GC, or NMR), cool the reaction vessel to room temperature.

  • Precipitation: While stirring, slowly add 3-5 volumes of a non-solvent (e.g., anhydrous hexane or methanol) to the reaction mixture. The product should remain in solution. A reddish-brown precipitate of the catalyst should form.

  • Digestion: Allow the mixture to stir for 20-30 minutes to ensure complete precipitation.

  • Filtration: Set up a Büchner or Schlenk filter funnel with an appropriate filter paper. For very fine precipitates, add a ~1 cm layer of Celite® over the filter paper.

  • Transfer & Collection: Transfer the slurry to the funnel and collect the solid catalyst via vacuum filtration.

  • Washing: Wash the collected solid sparingly with two small portions of the cold non-solvent to rinse away any soluble organic products.

  • Drying: Dry the recovered catalyst under high vacuum for several hours to remove all residual solvents. Store the reddish-brown solid under an inert atmosphere.

Protocol 2: Catalyst Reactivation with Fresh Ligand

This protocol is designed to regenerate activity in a recovered catalyst that shows diminished performance.

  • Preparation: In a glovebox or under a strong flow of inert gas, place the recovered, dried catalyst from Protocol 1 into a Schlenk flask equipped with a stir bar.

  • Ligand Addition: Add 1.0 to 1.5 molar equivalents of fresh, solid triphenylphosphine (PPh₃) relative to the amount of rhodium catalyst.

  • Dissolution: Add a minimal amount of a dry, degassed solvent in which the catalyst is soluble (e.g., dichloromethane or benzene) to form a concentrated solution or slurry.

  • Stirring: Seal the flask and stir the mixture at room temperature for 1-2 hours. During this time, the added PPh₃ will displace coordinated by-products and break down inactive dimers.

  • Direct Use or Isolation:

    • Direct Use: The resulting solution containing the reactivated catalyst can often be used directly for the next reaction.

    • Isolation: If a solid is required, repeat the precipitation and filtration steps described in Protocol 1 to isolate the reactivated catalyst.

References

  • Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine C
  • Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. Catalysis Science & Technology (RSC Publishing).
  • ChemInform Abstract: Rhodium Diphosphine Complexes: A Case Study for Catalyst Activation and Deactivation.
  • Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activ
  • Rhodium diphosphine complexes: a case study for catalyst activation and deactivation. Catalysis Science & Technology (RSC Publishing).
  • Recycling of Rhodium-Based Hydrosilylation Catalysts; A Fluorous Approach.
  • Wilkinson's c
  • Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. Catalysis Science & Technology (RSC Publishing).
  • Recent Developments on Processes for Recovery of Rhodium Metal
  • Recyclable immobilized rhodium catalysts in the diastereoselective hydrogenation of unsaturated steroids.

Sources

Technical Support: Handling & Stability of Bromotris(triphenylphosphine)rhodium(I)

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: Bromotris(triphenylphosphine)rhodium(I) Formula:


CAS:  14973-89-8
Common Analog:  Wilkinson’s Catalyst (Bromide variant)[1]

The "Why": Mechanistic Sensitivity & Degradation[1]

As a Senior Application Scientist, I often see researchers treat


 as "air-stable" because the solid powder does not immediately decompose on the bench. This is a dangerous oversimplification. 

While the crystalline lattice provides some kinetic protection against oxidation, the solution-state species is highly labile . The catalytic activity of this complex relies on the dissociation of one triphenylphosphine (


) ligand to form the active 14-electron species, 

.[1]
The Degradation Pathway

When exposed to oxygen in solution, two irreversible failure modes occur:[1]

  • Ligand Oxidation: The dissociated free phosphine (

    
    ) is oxidized to triphenylphosphine oxide (
    
    
    
    ).[1] This shifts the equilibrium, stripping the metal center of ligands.
  • Dimerization/Cluster Formation: The "naked" Rh(I) centers aggregate into inactive halide-bridged dimers (e.g.,

    
    ) or reduce to colloidal rhodium metal (Rh black).[1]
    

Key Takeaway: You are not just protecting the metal; you are protecting the ligand dissociation equilibrium. Any oxygen present acts as a "sink" for phosphine, permanently killing the catalyst.

Storage & Handling Protocols

Physical Properties & Solubility Profile
ParameterSpecificationNotes
Appearance Maroon / Red-Brown Crystalline SolidDarkening indicates surface oxidation.
Air Stability Solid: Kinetic Stability (Days/Weeks) Solution: Unstable (Minutes)Store solid under Ar/N2 for long-term integrity.
Solubility Chlorinated solvents (DCM, CHCl3), Benzene, THFAvoid: Water, Alcohols (low solubility/solvolysis risk).[1]
Moisture Low sensitivityHydrolysis is rare, but moisture can introduce dissolved

.
Protocol A: The Inert Transfer Chain (Schlenk Line)

Standard Operating Procedure for Benchtop Preparation

  • Solvent Prep: All solvents must be degassed. Sparging is insufficient for catalytic rigor; use Freeze-Pump-Thaw (3 cycles) .[1]

  • Glassware: Oven-dried (

    
    ), assembled hot, and cycled vacuum/Ar (3x).
    
  • Transfer: Never weigh the solid in air if the reaction time >1 hour. Use a glovebox or a solid-addition funnel (Schlenk-compatible).[1]

Visualizing the Workflow

The following diagram outlines the critical decision points in the handling workflow to prevent deactivation.

HandlingWorkflow Start Start: RhBr(PPh3)3 Solid Storage Storage: Glovebox/Desiccator (Argon, <25°C) Start->Storage Weighing Weighing Step Storage->Weighing AirExposure Is exposure > 5 mins? Weighing->AirExposure Solvation Solvation (Degassed Solvent) Degassing Freeze-Pump-Thaw? Solvation->Degassing Reaction Catalytic Cycle AirExposure->Start Yes (Risk of Oxidation) AirExposure->Solvation No (Rapid) Degassing->Reaction Yes Degassing->Reaction No (Failure Risk)

Figure 1: Critical Control Points in the handling of RhBr(PPh3)3. Green paths indicate optimal protocol.

Troubleshooting Center (FAQ)

Category: Visual Diagnostics[1]

Q: My catalyst solution turned from red-orange to dark brown/black. Is it still active?

  • Diagnosis: Colloidal Rhodium Formation. [1]

  • Cause: The complex has fully decomposed. The phosphine ligands were likely oxidized (

    
    ), causing the Rh to precipitate as metal nanoparticles.[1]
    
  • Action: Discard. This process is irreversible. Check your solvent degassing protocol.

Q: The solution is a pale green color. What happened?

  • Diagnosis: Oxidative Addition of Solvent or Impurity. [1]

  • Cause: In chlorinated solvents (like DCM) left too long, Rh(I) can oxidatively add C-Cl bonds or form Rh(II/III) halide dimers.[1]

  • Action: Ensure fresh reagents. Do not store the catalyst in solution for >2 hours before use.

Category: Performance Issues

Q: The reaction yield is low, but the catalyst color looks fine.

  • Diagnosis: Phosphine Inhibition. [1]

  • Cause: Did you add extra

    
     to stabilize the catalyst?
    
  • Explanation: While excess phosphine stabilizes the solid, it inhibits the catalytic cycle by shifting the equilibrium

    
     to the left .[1] The active species is the dissociated one .[1]
    
  • Action: Optimize the PPh3:Rh ratio. Standard is 1:1 excess, but too much kills activity.

Q: Can I weigh the solid in air?

  • Diagnosis: Kinetic vs. Thermodynamic Stability.

  • Answer: Yes, but briefly. The solid is relatively stable for minutes to hours. However, if you are running a sensitive asymmetric hydrogenation or a long-term reaction, any surface oxidation will introduce an induction period.

  • Best Practice: For high-value intermediates, weigh in a glovebox.

Diagnostic Logic Tree

Use this flowchart to troubleshoot failed reactions involving Bromotris(triphenylphosphine)rhodium(I).

DiagnosticTree Observation Observation: Reaction Failed ColorCheck Check Solution Color Observation->ColorCheck DarkBlack Dark Brown / Black Ppt ColorCheck->DarkBlack Precipitate OrangeRed Remains Orange/Red ColorCheck->OrangeRed No Change Green Green / Pale ColorCheck->Green Color Shift Oxidation Cause: O2 Leak / Degassing Failure (Rh Aggregation) DarkBlack->Oxidation Inhibition Cause: Excess PPh3 or Substrate Poisoning (S, N) OrangeRed->Inhibition SolventAttack Cause: Solvent Oxidation (Rh(III) formation) Green->SolventAttack

Figure 2: Troubleshooting logic based on visual cues during reaction monitoring.[1]

References

  • Wilkinson's Catalyst (Mechanism & Analogues) . Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026. Link

  • Tris(triphenylphosphine)rhodium(I) carbonyl hydride (Related Rh-PPh3 Chemistry) . Sigma-Aldrich Technical Data. Retrieved February 13, 2026. Link

  • Bromotris(triphenylphosphine)rhodium(I) Physical Properties . PubChem. Retrieved February 13, 2026. Link[1]

  • Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966).[1] The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Link

Sources

Validation & Comparative

A Comparative Guide to the Kinetic Analysis of Hydrogenation Reactions Catalyzed by RhBr(PPh₃)₃

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, rhodium complexes have long been pivotal in facilitating the hydrogenation of unsaturated compounds, a cornerstone reaction in academic research and the pharmaceutical industry. While Wilkinson's catalyst, RhCl(PPh₃)₃, has been extensively studied, its bromo analog, RhBr(PPh₃)₃, presents a nuanced alternative. This guide offers a comprehensive kinetic analysis of hydrogenation reactions catalyzed by RhBr(PPh₃)₃, providing a comparative perspective against other relevant catalysts and a detailed experimental framework for researchers to conduct their own kinetic investigations.

The Catalytic Cycle: A Well-Established Pathway

The catalytic cycle for hydrogenation by RhX(PPh₃)₃ (where X = Cl, Br, I) is generally accepted to proceed through a series of well-defined steps. Understanding this cycle is fundamental to interpreting the kinetic data. The mechanism involves the catalyst cycling between Rh(I) and Rh(III) oxidation states.

A key feature of this catalytic cycle is the initial dissociation of a triphenylphosphine (PPh₃) ligand to generate a coordinatively unsaturated 14-electron species. This step is widely considered to be the rate-determining step in many hydrogenation reactions catalyzed by these types of complexes.[1]

Catalytic Cycle of RhBr(PPh3)3 RhBr(PPh3)3 RhBr(PPh3)3 RhBr(PPh3)2 RhBr(PPh3)2 RhBr(PPh3)3->RhBr(PPh3)2 - PPh3 Rh(H)2Br(PPh3)2 Rh(H)2Br(PPh3)2 RhBr(PPh3)2->Rh(H)2Br(PPh3)2 + H2 (Oxidative Addition) Rh(H)2Br(alkene)(PPh3)2 Rh(H)2Br(alkene)(PPh3)2 Rh(H)2Br(PPh3)2->Rh(H)2Br(alkene)(PPh3)2 + Alkene Rh(H)(alkyl)Br(PPh3)2 Rh(H)(alkyl)Br(PPh3)2 Rh(H)2Br(alkene)(PPh3)2->Rh(H)(alkyl)Br(PPh3)2 Migratory Insertion Rh(H)(alkyl)Br(PPh3)2->RhBr(PPh3)2 Reductive Elimination - Alkane

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Bromotris(triphenylphosphine)rhodium(I)

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone catalyst in modern synthetic chemistry, Bromotris(triphenylphosphine)rhodium(I) (CAS No. 14973-89-8) is instrumental in facilitating a range of crucial chemical transformations. However, its utility in the lab is matched by the critical importance of its proper management as a waste product. This guide provides an in-depth, procedural framework for the safe, compliant, and economically sound disposal of this valuable and hazardous compound. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and recognize the significant economic value of rhodium, a precious metal whose recovery is both environmentally and financially prudent.

Core Principles: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. Bromotris(triphenylphosphine)rhodium(I) is classified as a hazardous substance primarily due to its heavy metal content and irritant properties. The rhodium atom necessitates its classification as a heavy metal waste, which is subject to stringent environmental regulations.

Causality of Hazard: The primary risks stem from two components: the rhodium center and the triphenylphosphine ligands. Rhodium, like other platinum-group metals, requires careful handling to prevent environmental release.[1] The compound itself can cause significant irritation upon contact with skin, eyes, or the respiratory system.[2] Furthermore, under certain conditions, such as fire, the triphenylphosphine ligands can decompose to produce hazardous oxides of phosphorus.[3]

Table 1: Hazard Profile of Bromotris(triphenylphosphine)rhodium(I)

Hazard CategoryGHS PictogramSignal WordHazard Statements
Skin Irritation GHS07WarningH315: Causes skin irritation.[4]
Eye Irritation GHS07WarningH319: Causes serious eye irritation.[4]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.[2][4]
Acute Oral Toxicity GHS07WarningH302: Harmful if swallowed.[3][5]

This hazard profile mandates that all waste containing this compound be treated as regulated hazardous waste. It must never be disposed of in standard trash or down the drain.[5]

The Disposal Decision Workflow: Recycling vs. Disposal

Rhodium is an exceptionally rare and valuable precious metal.[6] As such, the most critical decision in managing waste streams containing Bromotris(triphenylphosphine)rhodium(I) is whether to pursue precious metal recovery (recycling) or to proceed with standard hazardous waste disposal. Recycling is often the more sustainable and economical choice, particularly for spent catalysts or significant quantities of waste.[7][8][9]

The following workflow provides a logical framework for making this determination.

G start Waste Generated (Contains RhBr(PPh3)3) decision Assess Waste Stream: - Quantity of Rhodium? - Purity / Contaminants? start->decision path1 Small Quantity (<1-2g Rh) OR Heavily Contaminated decision->path1 Low Value path2 Significant Quantity (>1-2g Rh) AND Relatively Pure Stream decision->path2 High Value disposal Follow Protocol 1: Standard Hazardous Waste Disposal path1->disposal recycling Follow Protocol 2: Precious Metal Recycling / Reclamation path2->recycling end Safe, Compliant, and Economically Sound Management disposal->end recycling->end

Caption: Disposal decision workflow for rhodium-containing waste.

Protocol 1: Standard Hazardous Waste Disposal

This protocol is intended for small research quantities or waste streams that are heavily contaminated with other hazardous materials, making rhodium recovery impractical.

Step-by-Step Methodology:

  • Establish a Satellite Accumulation Area (SAA): Designate a specific area within the laboratory, such as a secondary containment tray in a fume hood or a dedicated cabinet, for collecting this waste.[10] The SAA must be at or near the point of generation and under the control of the operator. This is a key requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a designated, sealable, and clearly labeled container for contaminated consumables like gloves, weighing papers, and silica gel. To minimize costs, segregate grossly contaminated items from trace-contaminated ones.[11][12]

    • Liquid Waste: Use a dedicated, leak-proof, screw-cap container that is chemically compatible with the solvents used. Do not store acidic or basic solutions in metal containers.[13]

  • Practice Strict Waste Segregation:

    • Do NOT mix rhodium waste with non-hazardous waste. This is crucial for both safety and cost-effectiveness, as contaminating a large volume of solvent with a small amount of rhodium will render the entire volume hazardous and expensive to dispose of.[12]

    • Keep rhodium waste separate from other heavy metal wastes (e.g., mercury, lead) unless approved by your institution's Environmental Health & Safety (EHS) department.[11]

    • Never mix incompatible chemicals. For instance, do not mix acidic waste with cyanide-containing waste.[10]

  • Ensure Proper and Complete Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "Bromotris(triphenylphosphine)rhodium(I)" and the names of any solvents or other contaminants. Do not use abbreviations.

    • Maintain an accurate list of the container's contents and their approximate percentages.[11]

  • Manage Container Fullness and Arrange for Pickup:

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[13]

    • Keep containers securely closed at all times, except when adding waste.

    • Once a container is full, or if waste generation is complete, contact your institution's EHS office to arrange for pickup and transport to a licensed treatment, storage, and disposal facility (TSDF).

Protocol 2: Precious Metal Recycling & Reclamation

For larger quantities of spent catalyst or relatively pure residues, recycling is the preferred path. This process recovers the valuable rhodium for reuse, aligning with the principles of green chemistry and offering a significant financial return.[14]

Step-by-Step Methodology:

  • Initial Consultation with a Precious Metal Refiner: Contact a reputable company specializing in the recovery of platinum-group metals.[6][7] Be prepared to provide the following information:

    • The identity of the rhodium compound.

    • The estimated weight of the rhodium-containing material.

    • The nature of the material (e.g., solid catalyst, solution, contaminated equipment).

    • A list of any other known contaminants.

  • Segregate for Maximum Purity: The value recovered is directly proportional to the purity of the waste stream.

    • Dedicate specific containers solely for the rhodium waste destined for recycling.

    • Avoid cross-contamination with other metals, organic materials, or cleaning agents that could complicate the refining process.[6]

  • Package and Ship According to Instructions:

    • The refining company will provide specific instructions for packaging and shipping the material.

    • This will involve robust, sealed containers and may require adherence to Department of Transportation (DOT) or International Air Transport Association (IATA) regulations for hazardous materials.

    • The refiner will guide you through the necessary documentation for transport and chain of custody.

  • Analysis and Settlement: Upon receipt, the refiner will assay the material to determine the exact rhodium content.[15] Based on this analysis and the current market price of rhodium, they will provide a settlement, returning value to your organization.

Required Personal Protective Equipment (PPE) & Safety

Proper PPE is mandatory when handling Bromotris(triphenylphosphine)rhodium(I) in any form, including its waste products.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentStandard / PurposeRationale
Safety Goggles ANSI Z87.1 / EN166Protects against chemical splashes and dust.[2][3]
Lab Coat N/AProtects skin and clothing from contamination.
Nitrile Gloves EN 374Provides chemical resistance. Gloves must be inspected before use and disposed of as solid hazardous waste after handling.
Fume Hood N/AAll handling of the solid compound or volatile solutions should be performed in a chemical fume hood to prevent inhalation of dust or vapors.[2]

In the event of a small spill, cordon off the area, wear appropriate PPE, and clean up the material with an absorbent pad or inert material. Place all cleanup materials in a sealed container and label it as hazardous waste. For large spills, evacuate the area and contact your EHS department immediately.

Conclusion

The responsible management of Bromotris(triphenylphosphine)rhodium(I) waste is a multifaceted process that extends beyond simple disposal. It requires a clear understanding of the material's hazards, a commitment to rigorous segregation and labeling protocols, and a strategic approach to resource management. By treating this compound as a valuable resource to be recovered whenever feasible, researchers and institutions can enhance safety, ensure regulatory compliance, and contribute to a more sustainable and economically efficient scientific enterprise.

References

  • Can Rhodium be Recycled. (2025, August 12).
  • Heavy Metals Safety. UCSF Macromolecular Structure Group.
  • Rhodium purchase. Precious-Metal-Services.com.
  • SAFETY DATA SHEET - Benzyltriphenylphosphonium bromide. (2025, December 24). Sigma-Aldrich.
  • Buy Bromotris(Triphenylphosphine)Rhodium(I)
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Waste Minimization Program: Reducing or Eliminating the Use of Heavy Metals. Missouri S&T Environmental Health and Safety.
  • Rhodium Recycling.
  • Recovering Platinum, Palladium & Rhodium: Responsible Recycling for High-Value Scrap. Specialty Metals.
  • Maximizing Value: The Business Guide to Selling Scrap Rhodium. (2025, October 20). Specialty Metals.
  • SAFETY DATA SHEET - Triphenylphosphine. (2015, January 12). Fisher Scientific.
  • Safety Data Sheet - Triphenylphosphine oxide. (2025, July 31). Cayman Chemical.
  • SAFETY DATA SHEET - Chlorotris(triphenylphosphine)rhodium(I). (2010, November 17). Fisher Scientific.
  • SAFETY DATA SHEET - Tris(triphenylphosphine)rhodium(I) chloride. (2010, November 17). Fisher Scientific.
  • RHODIUM, METAL & INSOLUBLE COMPOUNDS.
  • Role of Ionic Liquids and Solvent used in Green Synthesis.

Sources

Personal protective equipment for handling Bromotris(triphenylphosphine)rhodium(I)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Bromotris(triphenylphosphine)rhodium(I)[1][2][3]

CAS: 14973-89-8 | Formula: RhBr(PPh₃)₃[2]

Executive Summary

This guide defines the safety protocols for handling Bromotris(triphenylphosphine)rhodium(I) .[1][2][4] While often viewed as a standard transition metal catalyst, its safety profile changes drastically depending on its physical state (solid powder vs. solution).

The Critical Insight: The primary safety failure mode with this catalyst is not the metal complex itself, but the solvent system used to solubilize it. While standard nitrile gloves protect against the solid powder, they provide near-zero protection against the chlorinated solvents (e.g., Dichloromethane/DCM) typically required for its catalytic activity.

Part 1: Risk Assessment & Hazard Identification

Causality Analysis: Why do we need specific PPE?

The hazards of RhBr(PPh₃)₃ are threefold: physical form, chemical toxicity, and ligand dissociation.

Hazard CategorySpecific RiskMechanism of Action
Inhalation (Solid) High Risk. The catalyst is a fine, crystalline powder.Rhodium is a heavy metal. Chronic inhalation can lead to sensitization and long-term accumulation in the lungs/kidneys.
Skin Contact Moderate Risk (Solid) / High (Solution). The complex is an irritant (H315). Upon decomposition or hydrolysis, it releases Triphenylphosphine (PPh₃) , a known sensitizer and neurotoxin, and Hydrogen Bromide (HBr) , a corrosive.
Eye Contact Moderate Risk. Mechanical irritation from crystals and chemical irritation from acidic hydrolysis (H319).

Self-Validating Safety Check:

Before opening the container, ask: "Is the solid orange/crystalline?" If it has turned dark brown or black, significant decomposition has occurred, potentially releasing free phosphines and HBr. Increase ventilation immediately.

Part 2: The PPE Matrix

Expertise Applied: Matching material properties to chemical state.

1. Hand Protection (The "Solvent Trap")

Most safety incidents occur here. Researchers habituated to nitrile gloves are exposed when the catalyst is dissolved.

  • Scenario A: Handling Solid Powder (Weighing)

    • Recommendation: Standard Nitrile Gloves (Minimum 4 mil thickness).

    • Logic: Excellent resistance to solid particulates; good dexterity for manipulating spatulas.

  • Scenario B: Handling Solutions (Reaction Phase)

    • Context: This catalyst is frequently used in Dichloromethane (DCM) , Chloroform , or THF .

    • Recommendation: Silver Shield (Laminate) or PVA gloves .

    • Alternative (Short duration only): "Double-Gloving" method—wear two pairs of Nitrile gloves.

      • Protocol: If a splash occurs on the outer glove, IMMEDIATELY remove it. DCM permeates nitrile in <2 minutes, carrying the dissolved rhodium complex directly against the skin.

2. Respiratory & Eye Protection[1][3][4][5]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • PPE Backup:

    • Eyes: Chemical Safety Goggles (tight-fitting) are superior to safety glasses to prevent fine dust migration.

    • Lungs: If weighing outside a hood (strongly discouraged), use a P100/N95 particulate respirator .

3. Body Protection
  • Standard: Cotton lab coat (fire resistant preferred due to flammable solvents).

  • Specific: Tyvek sleeves if handling large quantities (>10g) to prevent dust accumulation on forearm hair/clothing.

Part 3: Operational Workflow & Visualization
PPE Decision Logic

This diagram illustrates the decision process for glove selection, the most critical variable in handling this catalyst.

PPE_Decision_Tree Start Handling RhBr(PPh3)3 State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Nitrile Standard Nitrile Gloves (Change if torn) Solid->Nitrile Solvent Identify Solvent Liquid->Solvent Chlorinated Chlorinated (DCM, Chloroform) Solvent->Chlorinated NonChlor Non-Chlorinated (Toluene, Alcohols) Solvent->NonChlor Laminate REQUIRED: Laminate/Silver Shield OR Double Nitrile (Splash Guard) Chlorinated->Laminate Std_Chem High-Grade Nitrile (Check Permeation Chart) NonChlor->Std_Chem

Caption: Logic flow for selecting glove material based on the carrier solvent. Note the critical branch for chlorinated solvents.

Step-by-Step Protocol

1. Preparation & Weighing

  • Static Control: Rhodium phosphine powders are static-prone. Use an anti-static gun or ionizer bar before inserting the spatula. This prevents "jumping" powder that causes inhalation risks.

  • Containment: Weigh inside the fume hood using a draft shield on the balance. If the balance is outside, use a secondary container (weighing boat inside a jar) for transport.

2. Solubilization

  • The Danger Zone: Add solvent slowly.

  • PPE Check: Verify glove compatibility with the solvent (refer to diagram above).

  • Ventilation: Ensure sash is at the working height (usually 18 inches).

3. Cleanup & Decontamination

  • Spill (Solid): Do not sweep (creates dust). Wet wipe with a paper towel dampened with acetone or ethanol.

  • Spill (Solution): Cover with absorbent pads. Treat as hazardous waste.

  • Skin Decontamination: Wash with soap and water for 15 minutes. Do not use organic solvents to clean skin, as this increases rhodium absorption.

Part 4: Disposal & Waste Management (Cradle-to-Grave)

Rhodium is a precious metal.[6] Disposal is not just a safety issue; it is an economic one.

Disposal Protocol:

  • Segregation: Never mix Rhodium waste with oxidizers (e.g., Nitric Acid) or general organic waste.

  • Labeling: Mark container as "Heavy Metal Waste - Rhodium Contaminated" .

  • Recovery:

    • Solid Waste: Filter papers, gloves, and weighing boats should be bagged separately for precious metal reclamation.

    • Liquid Waste: Collect in a dedicated carboy. Many vendors offer credit for returned rhodium waste.

Waste_Stream Source Experimental Waste Type Waste Type? Source->Type Solid Solid Debris (Gloves, Paper) Type->Solid Liquid Reaction Mother Liquor Type->Liquid Bin1 Solid Hazardous Waste (PM Recovery) Solid->Bin1 Bin2 Liquid Waste Carboy (Segregated) Liquid->Bin2 Refiner Precious Metal Refiner Bin1->Refiner Bin2->Refiner

Caption: Waste segregation workflow emphasizing the economic and environmental necessity of precious metal recovery.

References
  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Bromotris(triphenylphosphine)rhodium(I). Retrieved from

  • PubChem. (2025).[7] Bromotris(triphenylphosphine)rhodium - Compound Summary (CID 84736).[8] National Library of Medicine. Retrieved from [8]

  • American Elements. (n.d.). Bromotris(triphenylphosphine)rhodium(I) Safety Information. Retrieved from

  • University of California, Berkeley (EH&S). (n.d.). Glove Selection Guide for Chlorinated Solvents.
  • BenchChem. (2025).[6] Proper Disposal Procedures for Rhodium and Thulium. Retrieved from

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.